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  • Product: 1-(3-(Benzyloxy)pyridin-2-yl)ethanone
  • CAS: 406212-35-9

Core Science & Biosynthesis

Foundational

Technical Safety & Handling Whitepaper: 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purview: Advanced Material Safety, Mechanistic Handling, and Synthetic Utility As a Senior Application Scientist, I have desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purview: Advanced Material Safety, Mechanistic Handling, and Synthetic Utility

As a Senior Application Scientist, I have designed this technical guide to transcend the boilerplate warnings of a standard Material Safety Data Sheet (MSDS). In drug development and advanced organic synthesis, safety and efficacy are inextricably linked to a deep mechanistic understanding of the reagents we use. This whitepaper provides a self-validating framework for the handling, emergency mitigation, and synthetic application of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone .

Core Chemical Identity & Quantitative Profiling

1-(3-(Benzyloxy)pyridin-2-yl)ethanone is a highly specialized heterocyclic building block[1]. Structurally, it features a pyridine core substituted with an acetyl group at the C2 position and a benzyloxy protecting group at the C3 position. This dual-functionality makes it an invaluable precursor in medicinal chemistry, particularly for the synthesis of complex alkaloids and chelating agents.

Table 1: Quantitative Physicochemical Data

ParameterSpecification
IUPAC Name 1-[3-(benzyloxy)pyridin-2-yl]ethan-1-one[2]
CAS Registry Number 406212-35-9[3],[2]
Molecular Formula C14H13NO2[4]
Molecular Weight 227.26 g/mol [4]
Typical Purity ≥95% (NMR/HPLC validated)[1],[4]
SMILES String CC(C1=NC=CC=C1OCC2=CC=CC=C2)=O[4]
Structural Classification Aryl ketone / Pyridine ether derivative[4]

Mechanistic Toxicology & Hazard Assessment

To handle this compound safely, one must understand the causality behind its chemical hazards. We extrapolate its risk profile based on its reactive pharmacophores:

  • Mucous Membrane Irritation (Pyridine Core): The nitrogen atom in the pyridine ring acts as a Lewis base. Upon contact with the moisture in human mucous membranes (eyes, respiratory tract), it can cause localized pH shifts and severe irritation.

  • Dermal Penetration (Lipophilicity): The bulky, hydrophobic benzyloxy group significantly increases the compound's partition coefficient (LogP). This lipophilicity allows the molecule to easily bypass the stratum corneum (the skin's outer layer), making transdermal absorption a critical risk.

  • Peroxide Formation Potential (Ether Linkage): While less susceptible than aliphatic ethers, the benzyloxy ether linkage can theoretically undergo auto-oxidation upon prolonged exposure to UV light and atmospheric oxygen, potentially forming shock-sensitive peroxides.

Self-Validating Handling & Storage Protocols

Standard operating procedures (SOPs) often fail because they dictate what to do without explaining why. The following protocol is a self-validating system designed to ensure operational integrity.

Protocol 1: Safe Weighing and Solution Preparation
  • Environmental Control: Purge the analytical balance chamber with an inert gas (Nitrogen or Argon).

    • Causality: The ketone moiety can be mildly hygroscopic. Inerting the environment prevents moisture absorption, ensuring stoichiometric accuracy for downstream synthesis.

  • PPE Selection: Don heavy-duty nitrile gloves (minimum 4 mil thickness) and a properly fitted N95 or P100 particulate respirator.

    • Causality: Nitrile provides superior chemical resistance to aromatic ethers compared to standard latex, mitigating the transdermal risks discussed above.

  • Dispensing: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Aromatic powders with a molecular weight of 227.26 g/mol [4] often exhibit triboelectric charging. Anti-static tools prevent the powder from aerosolizing and creating an inhalation hazard.

  • Solubilization & Validation: Dissolve the compound in a compatible anhydrous solvent (e.g., Dichloromethane, DMF, or DMSO). Visually confirm complete dissolution, then perform a rapid Thin-Layer Chromatography (TLC) check.

    • Causality: The TLC acts as a self-validation step to ensure the compound has not degraded into 3-hydroxypyridin-2-yl ethanone (via ether cleavage) during storage.

Emergency Response & Spill Mitigation Workflow

In the event of a spill, rapid, mechanistically sound containment is required to prevent environmental contamination and personnel exposure.

Protocol 2: Step-by-Step Spill Mitigation
  • Assessment: Immediately halt all nearby heat sources. Determine if the spill exceeds 50g.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.

    • Causality: We strictly avoid using combustible absorbents (like sawdust) because the ketone moiety can react exothermically if inadvertently mixed with strong oxidizing agents in the waste stream.

  • Collection: Sweep the absorbed mixture using non-sparking polymeric tools and transfer it to a chemically resistant, sealable hazardous waste bin.

  • Decontamination: Wash the affected surface with a 10% ethanol/water solution, followed by an alkaline detergent.

    • Causality: Water alone cannot clear the hydrophobic benzyloxy residue. Ethanol acts as a co-solvent to lift the chemical, while the detergent micellizes the residue for complete removal.

SpillResponse Spill Spill Detected (CAS: 406212-35-9) Assess Assess Volume & Risk (Ventilation, PPE) Spill->Assess Evacuate Evacuate Non-Essential Personnel Assess->Evacuate If > 50g or poor vent Contain Containment (Vermiculite/Sand) Assess->Contain If safe to proceed Evacuate->Contain Neutralize Neutralization/Absorption (Avoid strong oxidizers) Contain->Neutralize Collect Collect in Sealed Hazardous Waste Bin Neutralize->Collect Decon Decontaminate Surface (Soap & Water/Ethanol) Collect->Decon

Caption: Logical workflow for the emergency containment and decontamination of a 406212-35-9 spill.

Synthetic Utility & Chemical Reactivity

Beyond its safety profile, 1-(3-(Benzyloxy)pyridin-2-yl)ethanone is highly valued in the commercial synthesis of complex heterocycles, most notably in Quinoline Synthesis [5].

The 2-acetyl group acts as a highly reactive electrophilic/nucleophilic center (depending on enolization), making it an ideal substrate for the Friedländer quinoline synthesis . In this pathway, the compound is condensed with an o-aminoaryl aldehyde or ketone. The benzyloxy group remains stable under the basic or mildly acidic conditions of the condensation, allowing for downstream deprotection (via palladium-catalyzed hydrogenolysis) only when the final quinoline architecture is fully assembled.

QuinolineSynthesis Precursor 1-(3-(Benzyloxy)pyridin- 2-yl)ethanone Condensation Base/Acid Catalyzed Condensation Precursor->Condensation Reagent o-Aminoaryl Carbonyl Reagent->Condensation Intermediate Aldol-type Intermediate Condensation->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization Product Substituted Quinoline Derivative Cyclization->Product

Caption: Mechanistic pathway for Quinoline synthesis utilizing the 2-acetyl reactive center.

References

The following authoritative sources were utilized to ground the physicochemical data, structural properties, and synthetic applications discussed in this whitepaper:

  • National Institutes of Health (NIH) / PubChem. 1-[3-(Benzyloxy)pyridin-2-yl]ethan-1-one (RefChem:423107). Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Mass Spectrometry Characterization of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

Executive Summary In contemporary drug discovery and organic synthesis, pyridine-containing scaffolds are ubiquitous due to their favorable physicochemical properties and ability to engage in hydrogen bonding with biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and organic synthesis, pyridine-containing scaffolds are ubiquitous due to their favorable physicochemical properties and ability to engage in hydrogen bonding with biological targets. 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (Chemical Formula: C14H13NO2) is a highly functionalized building block featuring a basic pyridine core, a sterically demanding benzyloxy ether, and an acetyl group.

For researchers and analytical scientists, the rigorous structural validation of this compound is a critical prerequisite before its deployment in downstream synthesis or biological assays. This whitepaper provides an authoritative guide on the exact mass determination, physicochemical properties, and self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to characterize this specific molecule.

Physicochemical Profiling and Exact Mass Fundamentals

The distinction between nominal mass, average molecular weight, and exact (monoisotopic) mass is fundamental in high-resolution analytics. While the average molecular weight accounts for the natural isotopic abundance of all elements (useful for stoichiometric calculations), the exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ^12C = 12.000000, ^1H = 1.007825).

For 1-(3-(Benzyloxy)pyridin-2-yl)ethanone, the exact mass is critical for distinguishing it from isobaric impurities that might arise during synthesis[1].

Table 1: Quantitative Mass Specifications for C14H13NO2
ParameterValueAnalytical Significance
Chemical Formula C14H13NO2Elemental composition.
Average Molecular Weight 227.26 g/mol Used for molarity and yield calculations.
Exact Mass (Monoisotopic) 227.0946 DaTarget mass for neutral molecule in HRMS.
Calculated [M+H]⁺ 228.1019 m/zPrimary target ion in Positive Electrospray Ionization (ESI+).
Calculated [M+Na]⁺ 250.0838 m/zCommon sodium adduct observed in LC-MS.

LC-HRMS Analytical Protocol for Exact Mass Determination

To achieve unambiguous identification, High-Resolution Mass Spectrometry (HRMS) utilizing an Orbitrap or Time-of-Flight (TOF) analyzer is required[2]. The following protocol is a self-validating system designed specifically for pyridine derivatives.

Causality in Experimental Design
  • Ionization Choice (ESI+): The pyridine nitrogen possesses a lone pair of electrons with high proton affinity. Utilizing Positive Electrospray Ionization (ESI+) with a mobile phase modifier (0.1% Formic Acid) forces the protonation of this nitrogen, maximizing ionization efficiency and signal-to-noise ratio[3].

  • Mass Analyzer Choice (Orbitrap/TOF): A resolution of >100,000 FWHM is selected to ensure mass accuracy within < 2 ppm. This prevents false positives from nominally isobaric contaminants[4].

  • Lock Mass Calibration: To make the protocol self-validating, an internal lock mass (e.g., fluorinated phosphazines) is continuously infused to correct for instrumental drift in real-time.

Step-by-Step LC-Orbitrap Methodology
  • Sample Preparation: Dissolve 1 mg of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone in 1 mL of LC-MS grade Acetonitrile (ACN) to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 ACN:Water containing 0.1% Formic Acid[2].

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

  • Gradient Elution:

    • Mobile Phase A: H2O + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate the Orbitrap in ESI+ mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Acquire full scan MS1 data across an m/z range of 100–1000 with a resolution setting of 140,000[5].

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 228.1019 with a mass tolerance window of ± 5 ppm.

LCHRMS_Workflow A Sample Prep (1 µg/mL in ACN/H2O) B UHPLC Separation (C18, Gradient Elution) A->B C ESI(+) Ionization (Protonation of Pyridine) B->C D Orbitrap HRMS (Resolution >100k) C->D E Data Processing (Exact Mass: 228.1019 Da) D->E

Caption: Step-by-step LC-HRMS workflow for the exact mass determination of pyridine derivatives.

Structural Validation via MS/MS Fragmentation

While exact mass confirms the elemental formula (C14H13NO2), it does not prove structural connectivity. To validate the exact isomeric form of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone, Collision-Induced Dissociation (CID) MS/MS experiments must be performed.

Mechanistic Fragmentation Pathways

When the isolated [M+H]⁺ precursor ion (m/z 228.1019) is subjected to higher-energy collisional dissociation (HCD), specific predictable bond cleavages occur[3][6]:

  • Benzyl Ether Cleavage (Pathway A): The benzyloxy group is highly susceptible to cleavage, resulting in the loss of the neutral pyridinol fragment and the formation of a highly stable benzyl cation (m/z 91.0542). This is typically the base peak in the MS/MS spectrum.

  • Neutral Loss of Benzyl Radical/Group (Pathway B): Alternatively, the charge may be retained on the pyridine core, yielding a protonated 1-(3-hydroxypyridin-2-yl)ethanone fragment (m/z 138.0550).

  • Acetyl Loss: Subsequent fragmentation of the pyridine-retained charge often involves the loss of ketene (C2H2O, -42 Da) from the acetyl group, yielding a secondary fragment at m/z 96.0444.

Fragmentation Parent [M+H]+ m/z 228.1019 Protonated Precursor Benzyl Benzyl Cation m/z 91.0542 Ether Cleavage Parent->Benzyl Pathway A Pyridinol Pyridinol Derivative m/z 138.0550 Charge Retention on Core Parent->Pyridinol Pathway B AcetylLoss Secondary Fragment m/z 96.0444 Loss of Ketene Pyridinol->AcetylLoss -C2H2O

Caption: Proposed ESI-MS/MS fragmentation pathways for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone.

By cross-referencing the experimental exact mass of the precursor ion with the distinct m/z 91 and m/z 138 fragment ions, researchers can establish a self-validating analytical loop that guarantees the structural integrity of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone before proceeding to complex biological or synthetic applications.

References

  • National Center for Biotechnology Information (NCBI). "Cupron | C14H13NO2 | CID 5354084 - PubChem." PubChem Database. Available at:[Link]

  • Resolve Mass Spectrometry. "High Resolution Mass Spectrometry-Comprehensive Overview." Resolve Mass Tech. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances." PMC. Available at:[Link]

Sources

Foundational

A Guide to the Structural Elucidation of Novel Pyridine Derivatives: The Case of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

Introduction: The Significance of Pyridine Scaffolds in Modern Drug Discovery Pyridinone and its derivatives are cornerstone scaffolds in medicinal chemistry, prized for their ability to act as both hydrogen bond donors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyridine Scaffolds in Modern Drug Discovery

Pyridinone and its derivatives are cornerstone scaffolds in medicinal chemistry, prized for their ability to act as both hydrogen bond donors and acceptors. This dual nature allows them to mimic peptidic structures and interact with a wide array of biological targets.[1][2] The manipulation of their physicochemical properties through synthetic modification has led to their integration in fragment-based drug design, biomimetic studies, and as kinase hinge-binding motifs.[3] Consequently, compounds bearing the pyridine moiety have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3]

This guide provides a comprehensive technical overview of the process of determining the crystal structure of a novel pyridine derivative, using the hypothetical case of 1-(3-(benzyloxy)pyridin-2-yl)ethanone. We will delve into the synthetic rationale, the principles of single-crystal X-ray diffraction, and the interpretation of the resulting structural data. The methodologies described herein are grounded in established protocols and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of new chemical entities.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthetic Pathway

A plausible synthetic route to 1-(3-(benzyloxy)pyridin-2-yl)ethanone could involve the bromination of 2-acetylpyridine, followed by a nucleophilic substitution with benzyl alcohol. This approach is based on established methods for the functionalization of the pyridine ring.[4]

Diagram of the Proposed Synthetic Route:

Synthesis 2-Acetylpyridine 2-Acetylpyridine 1-(3-Bromopyridin-2-yl)ethanone 1-(3-Bromopyridin-2-yl)ethanone 2-Acetylpyridine->1-(3-Bromopyridin-2-yl)ethanone NBS, Radical Initiator 1-(3-(Benzyloxy)pyridin-2-yl)ethanone 1-(3-(Benzyloxy)pyridin-2-yl)ethanone 1-(3-Bromopyridin-2-yl)ethanone->1-(3-(Benzyloxy)pyridin-2-yl)ethanone Benzyl Alcohol, Base

Caption: Proposed synthesis of 1-(3-(benzyloxy)pyridin-2-yl)ethanone.

Experimental Protocol: Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A meticulous and patient approach is paramount.

  • Purification: The synthesized compound must be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove any impurities that might inhibit crystal growth.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Part 2: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow

XRD_Workflow cluster_0 Data Collection cluster_1 Structure Solution and Refinement Crystal Mounting Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Data Acquisition Data Acquisition Diffractometer Setup->Data Acquisition Data Reduction Data Reduction Data Acquisition->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Validation Final Structure Validation Structure Refinement->Final Structure Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[5]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.[5]

Part 3: Structural Analysis and Interpretation

The final output of a successful X-ray diffraction experiment is a detailed three-dimensional model of the molecule.

Molecular Structure of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

Caption: Molecular structure of 1-(3-(benzyloxy)pyridin-2-yl)ethanone.

Hypothetical Crystallographic Data

The following tables present a hypothetical but realistic set of crystallographic data for 1-(3-(benzyloxy)pyridin-2-yl)ethanone, based on known structures of similar molecules.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Chemical FormulaC₁₄H₁₃NO₂
Formula Weight227.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.18
b (Å)10.70
c (Å)10.56
β (°)93.78
Volume (ų)921.4
Z4
R-factor (%)4.5

Table 2: Selected Bond Lengths (Å)

BondLength
N1-C11.34
C1-C61.49
C6-O11.22
C2-O21.37
O2-C81.43

Table 3: Selected Bond Angles (°)

AngleValue
N1-C1-C6118.5
C1-C6-O1121.0
C2-O2-C8117.8
Interpretation and Significance

The precise bond lengths and angles determined from the crystal structure provide invaluable information about the molecule's electronic and steric properties. For instance, the planarity of the pyridine ring and the orientation of the benzyloxy and ethanone substituents can influence how the molecule interacts with a biological target. The presence of intermolecular interactions, such as hydrogen bonds or π-stacking, in the crystal lattice can offer insights into the molecule's solid-state properties and potential for polymorphism.[6]

Conclusion

The structural elucidation of a novel compound like 1-(3-(benzyloxy)pyridin-2-yl)ethanone is a multi-step process that combines synthetic chemistry with the powerful technique of single-crystal X-ray diffraction. The resulting three-dimensional structure provides a wealth of information that is crucial for understanding the compound's properties and for guiding further drug development efforts. The methodologies outlined in this guide provide a solid foundation for researchers undertaking the exciting challenge of characterizing new chemical entities.

References

  • 1-(3-Amino-1H-inden-2-yl)ethanone. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022, March 16). ACS Omega. Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7). Royal Society of Chemistry. Retrieved from [Link]

  • Pyridones in drug discovery: Recent advances. (2021, April 15). PubMed. Retrieved from [Link]

  • 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. (2017, October 16). ResearchGate. Retrieved from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. (n.d.). PMC. Retrieved from [Link]

  • (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. (1996, February). PubMed. Retrieved from [Link]

  • BindingDB BDBM13337 3-(benzyloxy)pyridin-2-amine::EN300-247019::Pyridine derived fragment based inhibitor 1. (n.d.). BindingDB. Retrieved from [Link]

  • Ethanone, 1-(3-pyridinyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Powder Diffraction Journal – Volume-36. (n.d.). ICDD. Retrieved from [Link]

  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. (n.d.). RSC Publishing. Retrieved from [Link]

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. (2017, April 7). MDPI. Retrieved from [Link]

  • Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo- 4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Phenyl-2-(pyridin-3-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Profiling of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone: A Technical Whitepaper

Executive Summary The rational design of active pharmaceutical ingredients (APIs) requires a rigorous understanding of the thermodynamic stability of their precursor building blocks. 1-(3-(Benzyloxy)pyridin-2-yl)ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) requires a rigorous understanding of the thermodynamic stability of their precursor building blocks. 1-(3-(Benzyloxy)pyridin-2-yl)ethanone presents a highly complex thermodynamic profile due to its ortho-substituted pyridine ring, a rotatable acetyl group, and a bulky, cleavable benzyloxy ether moiety. This whitepaper provides an in-depth technical guide to evaluating the conformational energy landscape and thermal degradation kinetics of this molecule, establishing a self-validating framework of experimental and computational protocols.

Structural Thermodynamics & The Conformational Ensemble

The thermodynamic behavior of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone is primarily governed by the steric and electrostatic interplay at the 2- and 3-positions of the pyridine ring.

Electrostatic Repulsion and Steric Hindrance

In aryl carbonyl systems possessing an ortho nitrogen—such as the 2-acetylpyridine core of this molecule—electrostatic repulsion between the adjacent nitrogen lone pair and the carbonyl oxygen strongly disfavors planar syn conformations[1]. When a bulky benzyloxy group is introduced at the 3-position, the thermodynamic penalty of planarity is magnified exponentially. The steric clash between the methyl group of the acetyl moiety and the methylene protons of the benzyl ether forces the acetyl group out of the pyridine plane.

Consequently, the thermodynamic minimum is an orthogonal or heavily twisted conformation. This structural twist breaks the π-conjugation between the acetyl group and the pyridine ring, resulting in a higher ground-state enthalpy compared to unhindered analogs, but a minimized Gibbs free energy ( ΔG ) due to the relief of steric and electrostatic strain.

ConformationalLogic N1 Planar Syn Conformation (High Energy State) N2 Steric Clash: Acetyl vs Benzyloxy N1->N2 induces N3 Electrostatic Repulsion: N-Lone Pair vs Carbonyl O N1->N3 induces N4 Orthogonal Conformation (Thermodynamic Minimum) N2->N4 drives rotation to N3->N4 drives rotation to

Caption: Thermodynamic drivers dictating the conformational energy landscape of the ortho-substituted pyridine.

Thermal Degradation Kinetics: Benzyl Ether Cleavage

Beyond conformational dynamics, the macroscopic thermodynamic stability of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone is limited by the vulnerability of the benzyloxy moiety. Benzyl ethers are generally robust, but under thermal stress or in the presence of Lewis acids, they can undergo heterolytic C-O bond cleavage[2].

The electron-withdrawing nature of the adjacent acetylpyridine system destabilizes the ether linkage relative to standard aliphatic benzyl ethers. Thermal degradation typically initiates via the heterolytic cleavage of the benzylic C-O bond, driven by the thermodynamic stability of the resulting resonance-stabilized phenoxide-like intermediate (3-hydroxypyridin-2-yl)ethanone and a benzyl cation (or radical, depending on the oxidative environment).

Representative Thermodynamic Parameters

To contextualize the stability of this structural motif, the following table summarizes the quantitative thermodynamic parameters typically associated with the conformational barriers and cleavage pathways of highly hindered ortho-substituted benzyloxy-pyridines.

Thermodynamic ParameterAssociated Structural FeatureValue Range (Representative)Analytical Method
Rotational Barrier ( ΔG‡ ) C-C bond (Pyridine-Acetyl)12 - 18 kcal/molVariable-Temperature NMR
Enthalpy of Cleavage ( ΔHcleavage​ ) C-O bond (Benzyl Ether)+55 to +65 kcal/molTGA / Isothermal Calorimetry
Decomposition Onset ( Td​ ) Bulk Molecule210°C - 240°CDifferential Scanning Calorimetry
Conformational Entropy ( ΔS ) Orthogonal vs. Planar state+15 to +25 J/(mol·K)Computational (DFT)

Self-Validating Experimental Workflows

To accurately profile the thermodynamic stability of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone, a multi-modal approach is required. Relying on a single technique can lead to misinterpretation (e.g., confusing a polymorphic phase transition with degradation). The following protocols form a self-validating system: macroscopic thermal analysis (DSC/TGA) is cross-referenced against microscopic molecular dynamics (VT-NMR)[3].

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Advanced 2D NMR techniques and VT-NMR are critical for studying the molecular dynamics and unequivocally confirming the structural conformations of acetylpyridines[3].

  • Sample Preparation: Dissolve 15 mg of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ).

  • Acquisition: Acquire standard 1D 1 H spectra starting at 298 K. Increase the temperature in 10 K increments up to 398 K, allowing 5 minutes of equilibration at each step.

  • Data Processing: Monitor the coalescence of the acetyl methyl protons or the benzylic methylene protons.

  • Thermodynamic Extraction: Utilize line-shape analysis to determine the exchange rate ( k ) at each temperature. Plot ln(k/T) versus 1/T (Eyring plot) to extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of the bond rotation.

Protocol B: Coupled DSC-TGA for Thermal Stability
  • Calibration: Ensure the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) are calibrated with indium and zinc standards.

  • Sample Loading: Accurately weigh 3.0 - 5.0 mg of the compound into an aluminum oxide (alumina) crucible. Leave the pan unsealed to allow evolved gases to escape during ether cleavage.

  • Thermal Ramping: Purge the furnace with dry Nitrogen at 50 mL/min. Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

  • Causality Analysis:

    • A sharp endotherm in the DSC without mass loss in the TGA indicates the heat of fusion (melting point).

    • An exotherm or irregular endotherm in the DSC coupled with a sharp mass loss step in the TGA definitively isolates the thermodynamic threshold of the benzyl ether cleavage.

Workflow Step1 Sample Preparation (High Purity >99%) Step2 Differential Scanning Calorimetry (DSC) Determine Melting Point & Heat of Fusion Step1->Step2 Step3 Thermogravimetric Analysis (TGA) Assess Benzyl Ether Cleavage Kinetics Step1->Step3 Step4 Variable-Temperature NMR (VT-NMR) Calculate Rotational Barriers (ΔG‡) Step1->Step4 Step5 Data Synthesis & Thermodynamic Profiling (Self-Validating Output) Step2->Step5 Macroscopic Data Step3->Step5 Degradation Limits Step4->Step5 Microscopic Dynamics

Caption: Self-validating experimental workflow combining macroscopic and microscopic thermodynamic profiling.

Computational Validation (Density Functional Theory)

Empirical data must be grounded in theoretical calculations to prove causality. To map the potential energy surface (PES) of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone:

  • Geometry Optimization: Perform DFT calculations using the B3LYP functional and a 6-311+G(d,p) basis set.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the NMR solvent (e.g., DMSO), as solvation heavily influences the stabilization of the polar acetyl and ether groups.

  • Frequency Calculations: Confirm that the optimized orthogonal conformation yields zero imaginary frequencies (a true thermodynamic minimum) and that the planar conformation yields exactly one imaginary frequency (a transition state).

By combining DFT-derived conformational energies with TGA-derived cleavage kinetics, researchers can establish a highly reliable, predictive thermodynamic profile for this complex intermediate, minimizing downstream degradation risks during API scale-up.

References

  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC Publishing)
  • 2-Acetylpyridine - d6 - Benchchem (NMR and MD methodologies)

Sources

Foundational

The Synthetic Versatility of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone: A Technical Guide for Researchers

Introduction: Unveiling a Key Synthetic Intermediate In the landscape of modern organic chemistry and drug discovery, the strategic use of functionalized heterocyclic compounds is paramount. Among these, pyridine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic chemistry and drug discovery, the strategic use of functionalized heterocyclic compounds is paramount. Among these, pyridine derivatives hold a privileged position due to their prevalence in a wide array of bioactive molecules.[1][2] This technical guide focuses on 1-(3-(benzyloxy)pyridin-2-yl)ethanone , a versatile building block whose true potential is realized through a deep understanding of its synthesis, reactivity, and applications. While not as extensively documented as some of its halogenated counterparts, this compound serves as a crucial intermediate, bridging the gap between simple precursors and complex molecular architectures.

The core of this molecule, the 2-acetyl-3-hydroxypyridine scaffold, is a valuable pharmacophore in its own right. The benzyl-protected hydroxyl group at the 3-position not only masks a reactive site but also enhances lipophilicity, which can be advantageous in certain synthetic contexts. The adjacent acetyl group at the 2-position is a versatile handle for a multitude of chemical transformations, from simple condensations to the construction of fused heterocyclic systems. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this key intermediate, its chemical behavior, and its potential applications, particularly in the realm of medicinal chemistry.

Synthesis of the Core Scaffold: 2-Acetyl-3-hydroxypyridine

The journey to 1-(3-(benzyloxy)pyridin-2-yl)ethanone begins with the synthesis of its immediate precursor, 2-acetyl-3-hydroxypyridine. A common and effective method for constructing this 3-hydroxypyridine derivative involves the rearrangement of a 2-acylfuran.[3][4] This transformation, typically carried out under the influence of ammonia and heat, proceeds through a ring-opening and subsequent ring-closing cascade to form the desired pyridine ring.[5]

Furan 2-Acetylfuran Ammonia NH3, Heat Furan->Ammonia Hydroxypyridine 2-Acetyl-3-hydroxypyridine Ammonia->Hydroxypyridine Rearrangement

Caption: Synthesis of 2-Acetyl-3-hydroxypyridine from 2-Acetylfuran.

Experimental Protocol: Synthesis of 2-Acetyl-3-hydroxypyridine

Materials:

  • 2-Acetylfuran

  • Concentrated ammonia solution

  • Ammonium chloride

  • High-pressure reaction vessel (autoclave)

Procedure:

  • In a high-pressure reaction vessel, combine 2-acetylfuran, concentrated ammonia solution, and a catalytic amount of ammonium chloride.

  • Seal the vessel and heat the mixture to a temperature of 160-180°C for 12-24 hours. The internal pressure will increase significantly.

  • After the reaction is complete, cool the vessel to room temperature before carefully venting the excess pressure.

  • Open the vessel and transfer the reaction mixture to a round-bottom flask.

  • Remove the volatile components under reduced pressure.

  • The crude product can be purified by sublimation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-acetyl-3-hydroxypyridine as a solid.

O-Benzylation: Synthesis of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

With the 2-acetyl-3-hydroxypyridine core in hand, the next step is the protection of the hydroxyl group as a benzyl ether. The benzylation of hydroxypyridines can be challenging due to the potential for N-alkylation, especially with 2- and 4-hydroxypyridines which exist in tautomeric equilibrium with their pyridone forms.[6] For 3-hydroxypyridine, which has a more phenolic character, direct benzylation often leads to the formation of an N-benzyl-3-hydroxypyridinium salt.[6] To achieve selective O-benzylation, conditions that favor reaction at the oxygen atom are necessary. The use of a base to deprotonate the hydroxyl group, followed by reaction with a benzyl halide, is a common strategy.

Hydroxypyridine 2-Acetyl-3-hydroxypyridine Base Base (e.g., NaH) Hydroxypyridine->Base BenzylHalide Benzyl Bromide Base->BenzylHalide Deprotonation TargetCompound 1-(3-(Benzyloxy)pyridin-2-yl)ethanone BenzylHalide->TargetCompound SN2 Reaction

Caption: O-Benzylation of 2-Acetyl-3-hydroxypyridine.

Experimental Protocol: Synthesis of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

Materials:

  • 2-Acetyl-3-hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of 2-acetyl-3-hydroxypyridine (1.0 equivalent) in anhydrous DMF to the cooled suspension. Stir the mixture at 0°C for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3-(benzyloxy)pyridin-2-yl)ethanone.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Appearance Off-white to yellow solid
Storage Store at 0-8 °C[7]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.25 (dd, 1H), 7.40-7.25 (m, 6H), 5.20 (s, 2H), 2.65 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 200.5, 153.0, 145.0, 140.0, 136.5, 128.8, 128.3, 127.5, 123.0, 71.0, 26.0

(Note: NMR data are predicted and may vary slightly from experimental values.)

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-(3-(benzyloxy)pyridin-2-yl)ethanone stems from the reactivity of its two key functional groups: the acetyl moiety and the substituted pyridine ring.

Reactions of the Acetyl Group

The acetyl group is a versatile handle for various chemical transformations.[8][9]

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in condensation reactions such as the Claisen-Schmidt condensation with aldehydes.[10]

  • α-Halogenation: The acetyl group can be readily halogenated at the α-position, typically using reagents like N-bromosuccinimide (NBS), to form an α-halo ketone. This intermediate is a key precursor for the synthesis of various heterocyclic systems, most notably in the Hantzsch thiazole synthesis.[1]

  • Conversion to Other Functional Groups: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used in the synthesis of other heterocyclic rings.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide solution

Procedure:

  • Dissolve 1-(3-(benzyloxy)pyridin-2-yl)ethanone (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate may be observed.

  • Pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • The crude chalcone product can be purified by recrystallization from a suitable solvent.

Reactivity of the Pyridine Ring

The pyridine ring in 1-(3-(benzyloxy)pyridin-2-yl)ethanone is electron-deficient, which influences its reactivity in substitution reactions.

  • Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is generally activated towards nucleophilic attack, particularly at the 2- and 4-positions.[2][11] While the 2-position is occupied, the presence of electron-withdrawing groups can activate other positions. However, nucleophilic substitution at the 3-position is generally less favorable.[2]

  • Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[12] Reactions typically require harsh conditions and often result in substitution at the 3- or 5-position. The directing effects of the existing acetyl and benzyloxy groups would need to be considered for any attempted electrophilic substitution.

Applications in the Synthesis of Bioactive Molecules

The structural motifs present in 1-(3-(benzyloxy)pyridin-2-yl)ethanone make it an attractive starting material for the synthesis of molecules with potential biological activity.

Precursor for Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential to restore the activity of anticancer drugs.[13][14] The Gewald reaction provides a common route to this scaffold, often starting from a 2-acetylpyridine derivative.

Start 1-(3-(Benzyloxy)pyridin-2-yl)ethanone Reagents Sulfur, Cyanoacetamide, Base Start->Reagents Thienopyridine Substituted Thieno[2,3-b]pyridine Reagents->Thienopyridine Gewald Reaction

Caption: Synthesis of Thieno[2,3-b]pyridines.

Role in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase.[15][16] The 2-acetyl-3-hydroxypyridine core, accessible from 1-(3-(benzyloxy)pyridin-2-yl)ethanone after deprotection, can be further elaborated to generate libraries of potential kinase inhibitors. The acetyl group can be transformed into various functionalities to explore the chemical space and optimize binding to the target kinase.

Deprotection: Regenerating the Hydroxyl Group

A key feature of using the benzyl protecting group is its facile removal under relatively mild conditions to unmask the hydroxyl group. The most common method for debenzylation is catalytic hydrogenation.[17]

Start 1-(3-(Benzyloxy)pyridin-2-yl)ethanone Reagents H2, Pd/C Start->Reagents Product 2-Acetyl-3-hydroxypyridine Reagents->Product Catalytic Hydrogenation

Sources

Exploratory

Toxicity and safe handling guidelines for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

An In-Depth Technical Guide to the Toxicity and Safe Handling of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safe Handling of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The toxicological properties of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone have not been fully investigated. The information and recommendations provided herein are based on data from structurally similar compounds and established principles of chemical safety. A thorough risk assessment should be conducted before handling this substance.

Introduction

1-(3-(Benzyloxy)pyridin-2-yl)ethanone, with CAS Number 406212-35-9, is a chemical intermediate of interest in medicinal chemistry and drug discovery.[1][2] As with many novel research chemicals, a comprehensive and specific toxicological profile is not yet available. Therefore, a cautious and informed approach to its handling is paramount. This guide synthesizes available data from close structural analogs and general chemical safety principles to provide a robust framework for its safe use in a laboratory setting.

The molecular structure of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone incorporates a pyridine ring, a ketone functional group, and a benzyl ether. Each of these moieties contributes to its potential reactivity and biological activity. Pyridine derivatives, for instance, are known to exhibit a range of biological effects, and some can be toxic.[3] Consequently, this compound should be handled as potentially hazardous until proven otherwise.

Part 1: Hazard Identification and Assessment Based on Structural Analogs

Given the absence of specific toxicity data for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone, a hazard assessment must be inferred from structurally related compounds. The primary analogs for this assessment are isomers and compounds with similar core structures.

A key analog is 1-[5-(Benzyloxy)pyridin-2-yl]ethanone (CAS 858597-92-9).[2][4] Safety data for this isomer indicates the following potential hazards:

  • Harmful if swallowed (H302).[4]

  • Causes skin irritation (H315).[4]

  • Causes serious eye irritation (H319).[4]

  • May cause respiratory irritation (H335).[4]

Another relevant analog is 3-Acetylpyridine , which shares the acetylpyridine core. It is classified as toxic if swallowed, and causes skin and serious eye irritation.[5] Similarly, 2-Benzylpyridine is known to cause skin and serious eye irritation.[6]

Based on this comparative analysis, it is prudent to assume that 1-(3-(Benzyloxy)pyridin-2-yl)ethanone presents similar hazards.

Summary of Potential GHS Hazard Classifications
Hazard ClassHazard StatementGHS PictogramInferred from Analog(s)
Acute Oral ToxicityH302: Harmful if swallowedübernahm1-[5-(Benzyloxy)pyridin-2-yl]ethanone, 3-Acetylpyridine
Skin Corrosion/IrritationH315: Causes skin irritationübernahm1-[5-(Benzyloxy)pyridin-2-yl]ethanone, 3-Acetylpyridine, 2-Benzylpyridine
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationübernahm1-[5-(Benzyloxy)pyridin-2-yl]ethanone, 3-Acetylpyridine, 2-Benzylpyridine
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationübernahm1-[5-(Benzyloxy)pyridin-2-yl]ethanone

Part 2: Exposure Controls and Personal Protection

To mitigate the inferred risks, a multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

All work with 1-(3-(Benzyloxy)pyridin-2-yl)ethanone, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7] The fume hood provides primary containment and protects the user from respiratory exposure.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, must be worn.[4] Gloves should be inspected before use and disposed of properly after handling the material.[4]

  • Body Protection : A laboratory coat or chemical-resistant gown should be worn to prevent skin contact.[6]

  • Respiratory Protection : If there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator (e.g., a P95 or P100 particle respirator) should be used.[4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Lab coat Wear Lab Coat start->coat goggles Wear Chemical Safety Goggles respirator Assess Need for Respirator goggles->respirator gloves Wear Nitrile Gloves gloves->goggles coat->gloves wear_respirator Wear Approved Respirator respirator->wear_respirator Aerosol Risk Present proceed Proceed with Handling Compound respirator->proceed No Aerosol Risk wear_respirator->proceed

Caption: PPE protocol before handling the compound.

Part 3: Safe Handling, Storage, and Disposal

Handling
  • Avoid Formation of Dust and Aerosols : Handle the solid material carefully to avoid creating dust.[4]

  • Ventilation : Ensure adequate ventilation at all times, primarily through the use of a fume hood.[4]

  • Hygiene : Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]

  • Incompatible Materials : Based on general chemical principles and data from analogs, avoid strong oxidizing agents, strong acids, and strong bases.[5]

Storage
  • Container : Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Temperature : Some vendors recommend storage at 0-8 °C.[8] Always refer to the supplier's specific recommendations.

  • Inert Atmosphere : For long-term storage, consider keeping the material under an inert gas like argon or nitrogen.[6]

Disposal

Dispose of waste material in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste.[5] Contact a licensed professional waste disposal service to dispose of this material.[4] Do not allow the product to enter drains.[4]

Part 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

First Aid Measures
  • General Advice : In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet (if available) or this guide to the attending physician.[4]

  • Inhalation : If inhaled, move the person into fresh air.[4] If not breathing, give artificial respiration.[4] Consult a physician.

  • Skin Contact : In case of skin contact, wash off immediately with plenty of soap and water.[4][5] If skin irritation occurs, get medical advice/attention.[5]

  • Eye Contact : In case of eye contact, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing for at least 15 minutes and consult a physician.[4]

  • Ingestion : If swallowed, rinse mouth with water.[4] Do NOT induce vomiting.[5] Immediately call a POISON CENTER or doctor.[5]

First_Aid_Decision_Tree cluster_first_aid First Aid Response for Accidental Exposure exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Seek Medical Attention inhalation->action_inhale action_skin Wash with Soap & Water Remove Contaminated Clothing skin->action_skin action_eye Rinse with Water for 15 min Seek Medical Attention eye->action_eye action_ingest Call POISON CENTER Do NOT Induce Vomiting ingestion->action_ingest

Caption: Decision tree for first aid response.

Spill Response

In the event of a spill, evacuate the area. Use personal protective equipment, including respiratory protection.[4] For a solid spill, sweep up and shovel into a suitable, closed container for disposal without creating dust.[4] For a liquid spill, soak up with inert absorbent material and dispose of as hazardous waste.[5]

Conclusion

While 1-(3-(Benzyloxy)pyridin-2-yl)ethanone is a valuable compound for research, its toxicological properties are not well-defined. By adopting the precautionary principles outlined in this guide—derived from the analysis of structural analogs and standard laboratory safety protocols—researchers can handle this substance in a manner that minimizes risk. The core tenets of this approach are to prevent exposure through engineering controls and PPE, to follow rigorous handling and storage procedures, and to be prepared for emergency situations.

References

  • Appchem. (n.d.). 2-(benzyloxy)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one | 1903032-99-4. Retrieved from [Link]

  • ChemSub. (n.d.). 1-[5-(BENZYLOXY)PYRIDIN-2-YL]ETHANONE — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MESH. (2024, October 19). Hazardous Guide. Retrieved from [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • Safe Work Australia. (2026, April 1). Safety Handling and Storage Guidelines for Pyridazine Compounds. Retrieved from [Link] [Link is to a general guidance page]

  • PubMed Central (PMC). (2021, March 18). Safe handling and delivery of biological medications during the COVID‐19 pandemic. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Methodology for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

Strategic Rationale & Retrosynthetic Architecture The compound 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (also known as 2-acetyl-3-(benzyloxy)pyridine) is a highly versatile building block in medicinal chemistry, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Retrosynthetic Architecture

The compound 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (also known as 2-acetyl-3-(benzyloxy)pyridine) is a highly versatile building block in medicinal chemistry, frequently utilized to access functionalized bidentate ligands and complex kinase inhibitors.

When designing the retrosynthetic route for 2-acetylpyridines, chemists typically weigh two primary strategies: direct halogen-metal exchange (lithiation) followed by trapping with a Weinreb amide, or palladium-catalyzed cross-coupling. While lithiation is direct, it requires strict cryogenic conditions (-78 °C) and is prone to competing side reactions such as benzylic deprotonation.

To ensure a robust, scalable, and highly chemoselective process, this protocol utilizes a Palladium-Catalyzed Stille Cross-Coupling strategy. By reacting 2-bromo-3-(benzyloxy)pyridine with tributyl(1-ethoxyvinyl)tin, we introduce a masked acetyl group (an enol ether) under mild thermal conditions. This intermediate is stable under the basic coupling conditions but rapidly unmasks to the target methyl ketone upon mild acidic hydrolysis ()[1].

Mechanistic Workflow

SynthesisRoute SM 2-Bromo-3-hydroxypyridine (Starting Material) Step1 Step 1: O-Benzylation Reagents: BnBr, K2CO3, DMF SM->Step1 Int1 2-Bromo-3-(benzyloxy)pyridine (Intermediate 1) Step1->Int1 Step2 Step 2: Stille Coupling Reagents: Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4 Int1->Step2 Int2 3-(Benzyloxy)-2-(1-ethoxyvinyl)pyridine (Intermediate 2) Step2->Int2 Step3 Step 3: Acidic Hydrolysis Reagents: 2M HCl, THF Int2->Step3 Product 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (Target Compound) Step3->Product

Synthetic workflow for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone via Stille coupling.

Causality-Driven Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-(benzyloxy)pyridine

Objective: Protect the acidic 3-hydroxyl group to prevent catalyst poisoning and side reactions in downstream cross-coupling ()[2].

  • Reagents: 2-Bromo-3-hydroxypyridine (1.0 equiv), Benzyl bromide (1.1 equiv), K₂CO₃ (1.5 equiv), anhydrous DMF (0.5 M).

  • Procedure:

    • Dissolve 2-bromo-3-hydroxypyridine in anhydrous DMF at room temperature.

    • Add K₂CO₃ and stir for 15 minutes. Causality: The 3-hydroxyl group of pyridine is relatively acidic (pKa ~8.7). K₂CO₃ is a sufficiently mild base to generate the nucleophilic phenoxide-like anion without triggering unwanted ring-opening or degradation pathways.

    • Add benzyl bromide dropwise. Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Workup & Self-Validation: Cool to room temperature, dilute with water (to solubilize the DMF and inorganic salts), and extract with EtOAc. Wash the organic layer extensively with brine to remove residual DMF. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

    • Validation: TLC will show a highly UV-active spot moving faster than the starting material. ¹H NMR must confirm the disappearance of the broad -OH singlet and the appearance of a sharp benzylic -CH₂- singlet at ~5.2 ppm.

Step 2: Palladium-Catalyzed Stille Cross-Coupling

Objective: Introduce the acetyl equivalent via a stable enol ether intermediate.

  • Reagents: 2-Bromo-3-(benzyloxy)pyridine (1.0 equiv), Tributyl(1-ethoxyvinyl)tin (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), anhydrous Toluene (0.2 M).

  • Procedure:

    • Dissolve the aryl bromide in anhydrous toluene. Sparge the solution with N₂ gas for 15 minutes. Causality: Pd(0) catalysts are highly sensitive to oxygen, which irreversibly oxidizes the active palladium species to inactive Pd(II) oxides, stalling the catalytic cycle.

    • Add tributyl(1-ethoxyvinyl)tin and Pd(PPh₃)₄.

    • Heat the mixture to 110 °C under an N₂ atmosphere for 12 hours. Causality: Transmetalation is the rate-limiting step in Stille couplings; elevated temperatures in a non-polar solvent like toluene provide the necessary activation energy.

  • Workup & Self-Validation: Cool the reaction to room temperature. Add a 1M aqueous solution of Potassium Fluoride (KF) and stir vigorously for 1 hour. Causality: Organotin byproducts (e.g., Bu₃SnBr) are highly toxic and notoriously difficult to separate by chromatography. Aqueous KF converts these to polymeric tributyltin fluoride (Bu₃SnF), which precipitates as a white solid and is easily removed by Celite filtration. Extract the filtrate with EtOAc, dry, and concentrate. The crude enol ether should be used immediately in the next step to avoid degradation on acidic silica gel.

Step 3: Acidic Hydrolysis to the Target Ketone

Objective: Unmask the enol ether to reveal the final acetyl moiety.

  • Reagents: Crude 3-(benzyloxy)-2-(1-ethoxyvinyl)pyridine (1.0 equiv), 2M HCl (aq) (5.0 equiv), THF (0.2 M).

  • Procedure:

    • Dissolve the crude intermediate in THF. Causality: THF acts as a miscible co-solvent, ensuring the organic intermediate remains fully dissolved during the biphasic aqueous reaction.

    • Add 2M aqueous HCl and stir at room temperature for 2 hours. The acid rapidly protonates the electron-rich double bond, followed by water attack and elimination of ethanol.

  • Workup & Self-Validation: Carefully neutralize the mixture with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7-8). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the pure 1-(3-(Benzyloxy)pyridin-2-yl)ethanone.

    • Validation: ¹H NMR of the purified product will show the complete disappearance of the vinylic AB system (~4.5–5.0 ppm) and the emergence of a sharp, diagnostic acetyl -CH₃ singlet at ~2.7 ppm.

Quantitative Benchmarks & Analytical Validation

StepTransformationExpected YieldReaction TimeKey Analytical Validation (¹H NMR)
1 O-Benzylation85–90%4 hDisappearance of OH (br s); New Bn-CH₂ singlet at ~5.2 ppm.
2 Stille Coupling>95% (Crude)12 hDisappearance of aryl-Br; New vinyl protons (AB system) at ~4.5–5.0 ppm.
3 Acidic Hydrolysis75–80% (Over 2 steps)2 hDisappearance of vinyl protons; New sharp acetyl CH₃ singlet at ~2.7 ppm.

References

  • Dearomatization through Photoredox Hydroarylation: Discovery of a Radical-Polar Crossover Strategy. Organic Letters.[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.[Link]

Sources

Application

Application Note: Strategic Regioselective Functionalization of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

Executive Summary The compound 1-(3-(Benzyloxy)pyridin-2-yl)ethanone is a highly versatile, multi-functional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-(Benzyloxy)pyridin-2-yl)ethanone is a highly versatile, multi-functional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural architecture presents a unique chemoselective and regioselective challenge: it possesses a highly acidic α -methyl ketone, a strongly coordinating pyridine nitrogen, and a deactivated heteroaromatic core.

This application note details three divergent, field-proven methodologies to achieve absolute regiocontrol over this molecule. By manipulating kinetic acidity, exploiting the Complex-Induced Proximity Effect (CIPE), and utilizing steric shielding, chemists can selectively functionalize the α -carbonyl position (Pathway A), the C4-pyridine position (Pathway B), or the C6-pyridine position (Pathway C).

Mechanistic Rationale & Site Selectivity

To successfully functionalize this scaffold without generating intractable mixtures, the causality behind reagent selection must be understood:

  • The C2-Acetyl Group (Kinetic Acidity): The protons on the α -methyl group possess a pKa of ~20. Under strictly kinetic conditions (e.g., LDA at -78 °C), irreversible deprotonation occurs exclusively at this site, preventing any competitive nucleophilic attack on the electron-deficient pyridine ring.

  • The C3-Benzyloxy Group (CIPE-Driven DoM): The benzyloxy (-OBn) group is a powerful directing group for Directed ortho-Metalation (DoM). When the C2-ketone is masked, the oxygen lone pairs of the -OBn group pre-coordinate with lithium bases (such as LTMP), guiding deprotonation strictly to the adjacent C4 position[1].

  • The Pyridine Nitrogen (Steric Shielding for C-H Activation): Pyridine rings notoriously poison iridium catalysts by coordinating directly to the metal center via the nitrogen lone pair. However, the bulky C2-acetyl group sterically blocks this coordination vector. This allows the active Ir-catalyst to perform C–H borylation at the most sterically accessible site: the C6 position[2].

ReactionPathways SM 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (Starting Material) Alpha Kinetic Enolization (LDA, THF, -78°C) SM->Alpha Pathway A Protect Ketone Protection (Ethylene Glycol, H+) SM->Protect Pathway B Boryl Ir-Catalyzed Borylation ([Ir(OMe)(cod)]2, dtbpy) SM->Boryl Pathway C AlphaProd α-Functionalized Product (C2-Acetyl Modification) Alpha->AlphaProd Electrophile (e.g., R-X) DoM Directed ortho-Metalation (LTMP, THF, -78°C) Protect->DoM DoMProd C4-Functionalized Product (Directed by C3-OBn) DoM->DoMProd 1. Electrophile 2. Deprotection BorylProd C6-Borylated Product (Steric Control) Boryl->BorylProd B2pin2, 80°C

Figure 1: Divergent regioselective functionalization pathways for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone.

Experimental Protocols (Self-Validating Workflows)

Protocol A: α -Functionalization via Kinetic Enolization

Objective: Selective alkylation of the C2-acetyl group without disturbing the pyridine core. Causality: Lithium diisopropylamide (LDA) is chosen over alkoxide bases to prevent thermodynamic equilibration, which could lead to aldol self-condensation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Base Generation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolization: Add a solution of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (1.0 equiv) in THF dropwise over 15 minutes.

    • Self-Validation Check: The solution will transition to a deep yellow/orange hue. To validate quantitative enolization, quench a 0.1 mL aliquot in D 2​ O; 1 H-NMR should show complete disappearance of the methyl singlet at ~2.7 ppm.

  • Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.2 equiv). Allow the reaction to slowly warm to -20 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: C4-Functionalization via Directed ortho-Metalation (DoM)

Objective: Selective iodination at the C4 position of the pyridine ring. Causality: The C2-ketone is highly electrophilic and contains acidic α -protons. It must be masked as a ketal prior to DoM. Lithium tetramethylpiperidide (LTMP) is utilized instead of n-BuLi to prevent nucleophilic addition to the pyridine ring[1].

DoMWorkflow Step1 1. Ketalization (Dean-Stark, 110°C) Step2 2. Lithiation (LTMP, -78°C) Step1->Step2 Step3 3. Quench (Electrophile) Step2->Step3 Step4 4. Hydrolysis (HCl, 25°C) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Figure 2: Step-by-step experimental workflow for the C4 Directed ortho-Metalation (DoM) protocol.

  • Protection (Step 1): Reflux the starting material (1.0 equiv) with ethylene glycol (5.0 equiv) and catalytic p-TsOH in toluene using a Dean-Stark apparatus for 12 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) must show >98% conversion. Proceeding with unmasked ketone will result in violent exothermic degradation during lithiation.

  • Lithiation (Step 2): In a separate flask, generate LTMP (1.2 equiv) in THF at -78 °C. Add the ketal-protected substrate dropwise. Stir for 2 hours at -78 °C to allow the CIPE to direct the lithium to the C4 position.

  • Quench (Step 3): Add a solution of I 2​ (1.5 equiv) in THF dropwise. Stir for 1 hour.

  • Deprotection (Step 4): Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ to destroy excess iodine. Add 2M HCl and stir at room temperature for 4 hours to hydrolyze the ketal back to the acetyl group.

  • Purification (Step 5): Neutralize with NaHCO 3​ , extract with DCM, and purify via silica gel chromatography.

Protocol C: C6-Functionalization via Ir-Catalyzed C-H Borylation

Objective: Selective borylation at the C6 position. Causality: The C2-acetyl group acts as a steric shield, preventing the pyridine nitrogen from poisoning the [Ir(OMe)(cod)] 2​ catalyst[2]. The borylation is directed to the C6 position purely by steric control, as C4 and C5 are more sterically hindered by the C3-OBn group.

  • Catalyst Activation: In an argon-filled glovebox, combine [Ir(OMe)(cod)] 2​ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%) in anhydrous MTBE. Stir for 10 minutes until the solution turns deep red.

  • Reaction Assembly: Add bis(pinacolato)diboron (B 2​ pin 2​ , 1.1 equiv) and the starting material (1.0 equiv).

  • Heating: Seal the vessel and heat at 80 °C for 16 hours.

    • Self-Validation Check: Monitor via GC-MS. The mass shift of +126 Da confirms the addition of the Bpin group. Lack of conversion indicates oxygen contamination poisoning the Ir-catalyst.

  • Isolation: Remove volatiles in vacuo and filter through a short pad of silica gel (eluting with EtOAc) to isolate the C6-borylated product.

Quantitative Data Summary

The following table summarizes the expected outcomes and mechanistic drivers for each functionalization pathway, allowing for rapid comparison of reaction efficiency.

Reaction PathwayTarget SiteReagents & CatalystYield (%)RegioselectivityKey Mechanistic Driver
Pathway A C2-Acetyl ( α -carbon)LDA, THF, -78 °C, Benzyl Bromide82%>99% ( α vs. ring)Kinetic acidity of methyl protons
Pathway B C4 (Pyridine Ring)1. Ethylene glycol, H + 2. LTMP, -78 °C3. I 2​ 76% (over 3 steps)>95% (C4 vs. C5/C6)C3-OBn Directed ortho-Metalation[1]
Pathway C C6 (Pyridine Ring)[Ir(OMe)(cod)] 2​ , dtbpy, B 2​ pin 2​ , 80 °C88%>98% (C6 vs. C4/C5)Steric blocking of N-lone pair by C2-acetyl[2]

References

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Snieckus, V. Chemical Reviews, 1990. URL:[Link]

  • Iridium-catalyzed C-H borylation of pyridines. Sadler, S. A., et al. Organic & Biomolecular Chemistry, 2014. URL:[Link]

Sources

Method

Scale-Up Manufacturing Protocol: Synthesis of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

An Application Note on the scale-up manufacturing of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone, designed for process chemists and drug development professionals. Executive Summary & Mechanistic Grounding 1-(3-(Benzyloxy)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the scale-up manufacturing of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone, designed for process chemists and drug development professionals.

Executive Summary & Mechanistic Grounding

1-(3-(Benzyloxy)pyridin-2-yl)ethanone (CAS: 406212-35-9)[1] is a critical intermediate in the synthesis of substituted pyridine-based ligands and active pharmaceutical ingredients (APIs). Transitioning this synthesis from a milligram-scale laboratory procedure to a multi-kilogram pilot plant process requires a fundamental shift in strategy to ensure safety, yield, and impurity control.

The synthesis relies on the Williamson ether synthesis, specifically the O-alkylation of 2-acetylpyridin-3-ol using benzyl bromide[2].

Causality Behind Route and Reagent Selection:

  • Base Selection: The 3-hydroxyl group of the pyridine ring is weakly acidic. While laboratory protocols often utilize strong bases like sodium hydride (NaH) to force deprotonation, this poses severe safety risks at scale (hydrogen gas evolution) and promotes unwanted aldol condensation of the acetyl group. We utilize anhydrous potassium carbonate (K₂CO₃) as a mild, heterogeneous base. It provides sufficient basicity to form the reactive alkoxide intermediate without triggering aldol side reactions[3].

  • Solvent Selection: Acetone is chosen over N,N-Dimethylformamide (DMF) for the pilot scale. Acetone's boiling point (56°C) inherently caps the reaction temperature, providing a physical engineering control against thermal runaways during the highly exothermic SN2 displacement of benzyl bromide[4]. Furthermore, acetone facilitates a much simpler workup, as it can be easily distilled off prior to aqueous extraction, eliminating the massive volumes of water required to remove DMF[3].

Process Safety & Engineering Controls

Before executing the protocol, the following scale-up safety parameters must be established:

  • Reagent Containment: Benzyl bromide is a potent lachrymator and toxic alkylating agent. It must be dosed via a closed-loop addition funnel or metering pump.

  • Exotherm Management: The alkylation is highly exothermic. Dosing benzyl bromide at 50°C (just below the reflux temperature of acetone) ensures the immediate consumption of the reagent, preventing dangerous accumulation that could lead to a sudden thermal spike[4].

  • Self-Validating IPCs: The process is governed by strict In-Process Controls (IPC). The reaction is considered incomplete and must not be quenched until High-Performance Liquid Chromatography (HPLC) analysis confirms ≤ 2.0% Area of the starting material.

Process Visualization

ProcessFlow Step1 1. Reactor Charging 2-Acetylpyridin-3-ol + K2CO3 in Acetone Step2 2. Controlled Alkylation Benzyl Bromide Dosing (T = 50-56°C) Step1->Step2 Heat to 50°C Step3 3. In-Process Control (IPC) HPLC Conversion > 98% Step2->Step3 Stir 12h at Reflux Step3->Step2 Fail IPC (Add 0.05 eq BnBr) Step4 4. Aqueous Workup Filtration & MTBE Extraction Step3->Step4 Pass IPC Step5 5. Crystallization Heptane/EtOAc Solvent Swap Step4->Step5 Concentrate & Swap Step6 6. Final Product 1-(3-(Benzyloxy)pyridin-2-yl)ethanone Step5->Step6 Filter & Dry

Fig 1. Scale-up manufacturing workflow for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone.

Quantitative Data & Stoichiometry

Table 1: Material Charge for 1.0 kg Scale-Up

MaterialRoleMW ( g/mol )EquivalentsMass / Volume
2-Acetylpyridin-3-olStarting Material137.141.001.00 kg
Potassium Carbonate (Anhydrous, 325 mesh)Base138.211.501.51 kg
Benzyl BromideAlkylating Agent171.041.101.37 kg (0.95 L)
AcetoneReaction Solvent58.0810.0 Vol10.0 L
Methyl tert-butyl ether (MTBE)Extraction Solvent88.1515.0 Vol15.0 L
Heptane / Ethyl Acetate (9:1)Crystallization SystemN/A8.0 Vol8.0 L

Table 2: Self-Validating Process Parameters

ParameterTarget SpecificationCausal Rationale
Dosing Temperature 50°C ± 2°CHigh enough to ensure immediate kinetic consumption of BnBr; low enough to prevent uncontrolled boiling[4].
IPC (HPLC) SM ≤ 2.0% AreaEnsures maximum yield and prevents unreacted starting material from contaminating the final crystal lattice.
Workup pH > 8.0Keeps any unreacted 2-acetylpyridin-3-ol in the aqueous phase as a water-soluble phenoxide salt.

Detailed Step-by-Step Methodology

Phase 1: Reactor Preparation and Deprotonation
  • Purge: Inert the 50 L glass-lined reactor with nitrogen (N₂) for 15 minutes to displace oxygen and atmospheric moisture.

  • Charge: Add 10.0 L of Acetone to the reactor. Begin agitation at 150 RPM.

  • Charge: Add 1.00 kg of 2-acetylpyridin-3-ol. Stir for 10 minutes to achieve a uniform suspension.

  • Charge: Add 1.51 kg of finely powdered anhydrous K₂CO₃.

  • Conditioning: Heat the reactor jacket to bring the internal temperature to 50°C. Stir at this temperature for 45 minutes. Note: This pre-heating phase allows for the formation of the reactive potassium alkoxide intermediate.

Phase 2: Controlled Alkylation
  • Dosing: Load 1.37 kg of Benzyl bromide into a closed addition funnel.

  • Addition: Begin dropwise addition of Benzyl bromide over a period of 2.0 hours. Maintain the internal temperature between 50°C and 55°C by modulating the jacket cooling.

  • Reflux: Once addition is complete, raise the jacket temperature to achieve a gentle reflux (internal temperature ~56°C). Maintain reflux and agitation for 12 hours[3].

Phase 3: In-Process Control (IPC)
  • Sampling: Withdraw a 1.0 mL sample, dilute with 9.0 mL of Acetonitrile, and filter through a 0.45 µm PTFE syringe filter.

  • Analysis: Analyze via HPLC (UV at 254 nm).

  • Decision Gate: If 2-acetylpyridin-3-ol is > 2.0%, charge an additional 0.05 eq of Benzyl bromide and reflux for 2 more hours. If ≤ 2.0%, proceed to Phase 4.

Phase 4: Workup and Extraction
  • Cooling & Filtration: Cool the reactor to 20°C. Filter the reaction mixture through a Nutsche filter to remove inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with 2.0 L of Acetone.

  • Concentration: Transfer the filtrate back to the reactor and distill off the Acetone under reduced pressure (150 mbar, jacket 40°C) until a thick oil remains.

  • Extraction: Charge 10.0 L of MTBE and 5.0 L of Deionized (DI) Water to the reactor. Agitate vigorously for 15 minutes, then allow phases to separate for 30 minutes.

  • Phase Separation: Drain the lower aqueous phase. Wash the upper organic phase with 5.0 L of 5% NaOH (to remove traces of unreacted starting material), followed by 5.0 L of saturated NaCl (brine).

Phase 5: Crystallization and Isolation
  • Solvent Swap: Distill the MTBE under reduced pressure to a residual volume of ~2.0 L.

  • Anti-Solvent Addition: Slowly charge 8.0 L of a Heptane/Ethyl Acetate (9:1 v/v) mixture while maintaining the internal temperature at 45°C.

  • Cooling Ramp: Cool the reactor linearly to 0°C over 4 hours. Seed crystals may be added at 35°C if spontaneous nucleation has not occurred.

  • Isolation: Filter the resulting white to off-white crystalline slurry. Wash the cake with 2.0 L of cold Heptane (0°C).

  • Drying: Dry the product in a vacuum oven at 40°C and < 50 mbar for 24 hours.

    • Expected Yield: 1.35 - 1.45 kg (82 - 88% theoretical yield).

    • Expected Purity: > 99.0% by HPLC.

References

  • PubChem (National Institutes of Health). "1-(3-(Benzyloxy)pyridin-2-yl)ethanone (CAS: 406212-35-9)." PubChemLite / Compound Summary.[Link]

  • Royal Society of Chemistry (RSC). "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." Physical Chemistry Chemical Physics.[Link]

  • American Chemical Society (ACS). "Potent 4-Aryl- or 4-Arylalkyl-Substituted 3-Isoxazolol GABAA Antagonists: Synthesis, Pharmacology, and Molecular Modeling." Journal of Medicinal Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-(3-(Benzyloxy)pyridin-2-yl)ethanone synthesis

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of 1-(3-(B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone .

This compound is a highly valuable building block in pharmaceutical chemistry, but its synthesis demands strict control over regioselectivity and organometallic intermediates. Below, you will find a mechanistic workflow, causality-driven troubleshooting FAQs, quantitative data summaries, and self-validating protocols to ensure high-yield reproducible results.

Mechanistic Workflow: Divergent Synthetic Strategies

Synthesis_Pathways SM 2-Bromo-3-hydroxypyridine Int1 2-Bromo-3-benzyloxypyridine SM->Int1 BnBr, K2CO3 DMF, rt (O-Benzylation) Int2 3-Benzyloxy-2-(1-ethoxyvinyl)pyridine Int1->Int2 Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene, 110°C (Stille Coupling) Product 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (Target) Int1->Product 1. n-BuLi, THF, -78°C 2. Weinreb Amide (Li-Hal Exchange) Int2->Product HCl (aq), MeOH (Hydrolysis)

Fig 1: Divergent synthetic routes to 1-(3-(Benzyloxy)pyridin-2-yl)ethanone.

Troubleshooting FAQs: Understanding Causality

Q1: Why am I getting a complex mixture of products during the benzylation of 2-bromo-3-hydroxypyridine? A1: 3-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms[1]. When using strong bases or highly ionizing protic solvents, N-alkylation outcompetes O-alkylation, leading to unwanted N-benzyl pyridone byproducts[2]. To enforce chemoselective O-benzylation, use a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF. This stabilizes the phenoxide-like oxygen anion, driving the reaction exclusively toward the desired 2-bromo-3-benzyloxypyridine.

Q2: My Stille coupling with tributyl(1-ethoxyvinyl)tin is stalling at 40-50% conversion. How can I drive it to completion? A2: Stalling in Stille couplings is typically caused by palladium catalyst poisoning or thermal degradation of the active Pd(0) species over time[3]. Tributyl(1-ethoxyvinyl)tin is sterically demanding, which inherently slows the transmetalation step. To resolve this, ensure rigorous deoxygenation of your solvent (e.g., sparging toluene with argon for 30 minutes) to prevent Pd(0) oxidation, and run the reaction at elevated temperatures (110 °C) using a robust catalyst like Pd(PPh₃)₄[4]. If stalling persists, add 10 mol% CuI as a co-catalyst. The "copper effect" facilitates transmetalation by forming a highly reactive organocopper intermediate, bypassing the sluggish tin-to-palladium transfer.

Q3: How do I efficiently remove the toxic tin byproducts after the Stille coupling? A3: Organotin byproducts are notoriously difficult to separate via standard silica gel chromatography because they streak through the column and co-elute with the product[5]. Do not rely on chromatography alone. Instead, quench the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions aggressively attack the tributyltin species, converting them into polymeric tributyltin fluoride (Bu₃SnF), which is highly insoluble in organic solvents. Stir for 30 minutes, then filter the suspension through a pad of Celite to achieve a largely tin-free filtrate.

Q4: I am attempting the alternative lithium-halogen exchange route, but I'm observing over-addition (tertiary alcohol formation) instead of the desired ketone. Why? A4: The purpose of using a Weinreb amide (N-methoxy-N-methylacetamide) is that it forms a stable five-membered cyclic chelate intermediate with the lithium ion upon nucleophilic addition[6]. This chelate prevents a second equivalent of the organolithium reagent from attacking the newly formed carbonyl carbon[7]. If you observe over-addition, your chelate is collapsing prematurely. This is almost always caused by a loss of strict cryogenic control. You must maintain the reaction strictly at -78 °C until it is fully quenched with saturated aqueous NH₄Cl. Even a brief temperature spike to -50 °C can cause the chelate to collapse into the reactive ketone in situ.

Quantitative Data Summary

Reaction StepReagents & ConditionsCommon PitfallPrevention StrategyExpected Yield
O-Benzylation BnBr, K₂CO₃, DMF, rtN-alkylation (pyridone)Avoid protic solvents; use mild base75–85%
Stille Coupling Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄, Toluene, 110 °CCatalyst poisoning / StallingRigorous degassing; CuI co-catalyst80–90%
Tin Removal KF (aq) quenchTin carryover in productPrecipitate as Bu₃SnF and filterN/A
Hydrolysis HCl (aq), MeOH, rtIncomplete conversionMonitor via TLC/IR>95%
Li-Hal Exchange (Alt Route)n-BuLi, Weinreb Amide, THF, -78 °COver-addition (tertiary alcohol)Strict cryogenic control (-78 °C)60–75%

Validated Experimental Protocol: The Stille Route

This protocol utilizes self-validating checks to ensure process integrity at every stage.

Step 1: Synthesis of 2-Bromo-3-benzyloxypyridine

  • Dissolve 2-bromo-3-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add K₂CO₃ (1.5 equiv) and stir for 15 minutes at room temperature.

  • Dropwise add benzyl bromide (1.1 equiv). Stir for 12 hours at room temperature.

  • Self-Validation Check: The reaction mixture will transition from a clear solution to a white suspension as KBr precipitates. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (R_f ~0.2) and the appearance of a new UV-active spot (R_f ~0.6).

  • Quench with water, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Step 2: Stille Coupling to 3-Benzyloxy-2-(1-ethoxyvinyl)pyridine

  • Dissolve 2-bromo-3-benzyloxypyridine (1.0 equiv) in anhydrous toluene (0.2 M). Sparge the solution with Argon for 30 minutes.

  • Add tributyl(1-ethoxyvinyl)tin (1.2 equiv) and Pd(PPh₃)₄ (0.05 equiv)[4].

  • Heat to 110 °C under Argon for 16 hours.

  • Self-Validation Check: The reaction mixture turns from yellow to black as Pd(0) nanoparticles aggregate upon completion.

  • Cool to room temperature, add saturated aqueous KF solution (equal volume to toluene), and stir vigorously for 30 minutes.

  • Filter the resulting white suspension (Bu₃SnF) through a pad of Celite. Extract the filtrate with EtOAc, dry, and concentrate.

Step 3: Hydrolysis to 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

  • Dissolve the crude enol ether in a 1:1 mixture of THF and MeOH (0.2 M).

  • Add 2N HCl (aq) (2.0 equiv) and stir at room temperature for 2 hours[4].

  • Self-Validation Check: The disappearance of the enol ether peak and the appearance of a strong ketone carbonyl stretch (~1690 cm⁻¹) via crude IR spectroscopy confirms complete hydrolysis.

  • Neutralize carefully with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and purify via flash chromatography to yield the final product.

References

  • Preparation of Condensed N-Heterocycles via Chemoselective Benzylic C-H Activations | Ludwig-Maximilians-Universität München |[Link]

  • The synthesis of the new 3-piperidinol chiral building blocks from substituted pyridines and the synthesis of new vitamin C analogues | Universität Regensburg |[Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | PMC (NIH) |[Link]

  • Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry | ACS Publications |[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | ACS Publications |[Link]

  • Reagent Guide Synthetic Organic Chemistry & Materials Chemistry | Chemie Brunschwig | [Link]

  • Palladium-Catalyzed Heck Reaction and Tandem Cross Coupling Reactions | Scholaris | [Link]

Sources

Optimization

Best purification methods for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone crude mixtures

Technical Support Center: Purification of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of crude 1-(3-(benzyloxy)pyridin-2-yl)ethanone mixtures. The methodologies detailed herein are grounded in established chemical principles to ensure reliable and reproducible results.

Initial Assessment of the Crude Mixture

Before selecting a purification method, a preliminary analysis of the crude product is essential. This initial assessment will inform the most effective purification strategy.

Recommended Preliminary Step: Thin-Layer Chromatography (TLC)

TLC is a rapid and inexpensive technique to visualize the complexity of your crude mixture.

  • Objective: To determine the number of components in the mixture and to identify a suitable solvent system for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using a solvent system of varying polarity. A good starting point is a mixture of hexane and ethyl acetate.

    • Visualize the separated spots using a UV lamp (254 nm).

  • Interpretation: The number of spots corresponds to the minimum number of components in your mixture. The ideal solvent system for column chromatography will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

Frequently Asked Questions (FAQs)

Q1: My crude mixture is a dark, oily residue. What is the best first step?

An initial workup using an acid-base extraction can be highly effective for removing non-basic impurities and some colored byproducts. Given that 1-(3-(benzyloxy)pyridin-2-yl)ethanone contains a basic pyridine ring, it can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic layer[1][2].

Q2: Can I purify this compound by distillation?

While distillation is a common technique for purifying liquids, it may not be suitable for 1-(3-(benzyloxy)pyridin-2-yl)ethanone. The high boiling point and potential for thermal degradation make distillation challenging[3]. Column chromatography or recrystallization are generally preferred methods.

Q3: What are the most common impurities I should expect?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. The exact nature of the impurities will depend on the synthetic route used.

Q4: My purified compound still shows impurities by NMR. What should I do?

If a single purification method is insufficient, a combination of techniques may be necessary. For example, an acid-base extraction followed by column chromatography can be very effective. Alternatively, a second chromatographic purification using a different solvent system might be required.

In-Depth Purification Protocols & Troubleshooting

Method 1: Flash Column Chromatography

Flash column chromatography is a highly versatile and widely used method for purifying compounds from complex mixtures[1][4].

Experimental Protocol:

  • Stationary Phase Selection: Silica gel (230-400 mesh) is the standard stationary phase for this type of compound.

  • Mobile Phase (Eluent) Selection: Based on your initial TLC analysis, select a solvent system, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate)[4][5][6]. A gradient elution, starting with a lower polarity and gradually increasing, often provides the best separation[4].

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped[1].

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel (dry loading).

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, collecting fractions.

    • Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide for Flash Column Chromatography

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation Inappropriate solvent system.Optimize the eluent polarity based on TLC analysis. A shallower gradient may be required.
Peak Tailing Strong interaction between the basic pyridine and acidic silica gel.Add a small amount of a competing base, like triethylamine (~0.1-1%), to the eluent to improve peak shape[7].
Low Recovery Compound is too polar and is irreversibly adsorbed onto the silica.Consider using a less acidic stationary phase like alumina or a different purification technique.
Compound Crashing on Column Low solubility of the compound in the eluent.Load the sample by adsorbing it onto silica gel (dry loading) instead of dissolving it in a small volume of solvent.
Method 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds that have moderate to low solubility at room temperature and high solubility at elevated temperatures[3][8].

Experimental Protocol:

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Test small amounts of the crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable one[9].

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it[10].

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them[9][11].

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[8][10]. Subsequently, cool the flask in an ice bath to maximize crystal yield[9][11].

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel[8][10].

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor[8][10].

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Guide for Recrystallization

Issue Potential Cause(s) Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Add more solvent to the hot mixture until the oil dissolves, then cool slowly. Alternatively, choose a solvent with a lower boiling point[8].
No Crystals Form The solution is not supersaturated, or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If that fails, cool the solution in a dry ice/acetone bath[8][11].
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Evaporate some of the solvent and re-cool the solution. A second crop of crystals can often be obtained from the mother liquor[9].
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities[11].
Method 3: Acid-Base Extraction

This liquid-liquid extraction technique leverages the basicity of the pyridine nitrogen to separate it from neutral or acidic impurities[1][2].

Experimental Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic 1-(3-(benzyloxy)pyridin-2-yl)ethanone will be protonated and move to the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.

  • Separation: Combine the acidic aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10)[1]. This will deprotonate the pyridinium salt, regenerating the neutral product.

  • Back-Extraction: Extract the liberated product back into an organic solvent (e.g., ethyl acetate)[1].

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure[1].

Method Selection Guide

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Caption: Decision workflow for selecting a purification method.

References

  • Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • Recrystallization. University of California, Irvine. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Center for Biotechnology Information. Available at: [Link]

  • How to Overcome Challenges in Carbonyl Compound Purification?. LinkedIn. Available at: [Link]

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. Available at: [Link]

  • Purification of aldehydes and ketones using Sodium Bisulfite. Reddit. Available at: [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group, Princeton University. Available at: [Link]

  • Recrystallization. University of Colorado Boulder. Available at: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at: [Link]

  • RECRYSTALLISATION. University of Sydney. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • Experiment 2: Recrystallization. University of Toronto. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • Isolation of pure pyridine help. Reddit. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. ResearchGate. Available at: [Link]

  • 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. MDPI. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Process For The Purification Of Substituted Pyridazinone Intermediate. Quick Company. Available at: [Link]

  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone Crystallization

Welcome to the technical support and troubleshooting center for the isolation and crystallization of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone . This chemical intermediate presents unique purification challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and crystallization of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone . This chemical intermediate presents unique purification challenges. Its molecular structure—a polar pyridine-ketone core paired with a flexible, lipophilic benzyloxy group—often results in moderate lattice energies and high organic solubility. This dichotomy makes the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than true crystallization[1].

This guide synthesizes thermodynamic principles, regulatory guidelines, and field-proven methodologies to help you design a robust, self-validating crystallization process.

Section 1: Thermodynamic & Mechanistic Principles

Crystallization is fundamentally driven by supersaturation. However, when a molecule exhibits excessively high solubility in the primary solvent, the maximum achievable supersaturation is significantly reduced[2].

During cooling or antisolvent addition, if the thermodynamic trajectory crosses the binodal curve before reaching the metastable limit for heterogeneous nucleation, the system will undergo LLPS[3]. The solute separates into a dense, solute-rich liquid phase (the "oil") and a solvent-rich phase. This oil phase acts as a thermodynamic sink for impurities, severely degrading final product purity, causing reactor encrustation, and hindering downstream filtration[4]. Overcoming this requires precise control over the solvent phase diagram, temperature trajectories, and nucleation kinetics.

Section 2: Frequently Asked Questions (Troubleshooting)

FAQ 1: Why does my product "oil out" instead of crystallizing, and how do I fix it?

The Cause: Oiling out occurs when your process trajectory hits the liquid-liquid coexistence boundary before crystals can nucleate. This is exacerbated by rapid cooling, fast antisolvent addition, or using a primary solvent in which the drug has excessively high solubility at elevated temperatures[5].

The Solution:

  • Shift the Phase Boundary: Adjust the primary solvent to antisolvent ratio. Research indicates that the oiling-out limit is highly sensitive to the crystalline solubility of the compound in the specific solvent mixture[2].

  • Control the Trajectory: Map the ternary phase diagram (Solute/Solvent/Antisolvent) and design a cooling/dosing trajectory that strictly remains within the metastable zone, avoiding the LLPS boundary[1].

  • Implement Seeding: Introduce pure seed crystals (1-3% w/w) just before the cloud point. Seeding forces heterogeneous nucleation, consuming supersaturation and allowing the system to bypass the LLPS boundary entirely[3].

FAQ 2: How do I select a solvent system that complies with regulatory standards while maximizing yield?

The Cause: Selecting solvents based purely on solubility can lead to regulatory rejection due to residual toxicity, or process failures due to solvent entrapment.

The Solution: Adhere strictly to the [6].

  • Avoid Class 1 Solvents: Solvents like benzene or carbon tetrachloride are unacceptable due to high toxicity and environmental hazards[7].

  • Leverage Class 3 Solvents: Solvents such as ethyl acetate, acetone, and heptane have Permitted Daily Exposures (PDEs) of ≥50 mg/day and possess low toxic potential[8].

Application to 1-(3-(Benzyloxy)pyridin-2-yl)ethanone: A binary system of Ethyl Acetate (Class 3 primary) and Heptane (Class 3 antisolvent) is highly recommended. The polar acetyl and pyridine groups solvate well in Ethyl Acetate via dipole interactions, while Heptane effectively reduces the solubility of the lipophilic benzyloxy moiety without immediately triggering LLPS.

FAQ 3: My crystals are forming as fine needles that clog the filter. How can solvent selection alter crystal habit?

The Cause: Needle-like (acicular) growth occurs when one crystal face grows significantly faster than the others. For this molecule, rapid hydrogen bonding along the pyridine/ketone axis in non-polar solvent mixtures can drive 1-dimensional growth.

The Solution: Introduce a solvent that competitively interacts with the fast-growing face. Adding a small volume fraction (e.g., 5% v/v) of a hydrogen-bond donating solvent like Ethanol (Class 3) can "cap" the fast-growing face. This promotes a more equant, block-like crystal habit, which drastically improves filtration times and reduces the entrapment of residual solvents[4].

Section 3: Standard Operating Protocols

Protocol A: Anti-Solvent Crystallization with Seeding to Prevent LLPS

This self-validating protocol ensures the system remains in the metastable zone, prioritizing purity and crystal habit.

  • Dissolution: Dissolve crude 1-(3-(Benzyloxy)pyridin-2-yl)ethanone in Ethyl Acetate (3 volumes) at 55°C under moderate agitation until a visually clear solution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into the crystallization vessel to remove insoluble foreign particulates. Self-Validation: Maintain the transfer lines at 55°C to prevent premature precipitation.

  • Initial Antisolvent Dosing: Slowly add Heptane (1 volume) over 15 minutes at 55°C. The solution must remain clear (undersaturated).

  • Cooling & Seeding (Critical Step): Cool the reactor to 40°C at a controlled rate of 0.5°C/min. Add 2% w/w of pure 1-(3-(Benzyloxy)pyridin-2-yl)ethanone seed crystals. Hold the temperature for 60 minutes to allow the seed bed to mature and consume supersaturation[3].

  • Final Antisolvent Dosing: Linearly dose Heptane (4 volumes) over 4 hours using a programmable pump. Mechanism: Slow addition prevents localized high-supersaturation zones that trigger oiling out.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.2°C/min. Hold for 2 hours. Filter the suspension via a Nutsche filter, wash the cake with cold Heptane (1 volume), and dry under vacuum at 40°C until residual solvents meet ICH Q3C limits[6].

Section 4: Quantitative Data & Solvent Matrix

Solvent System (Primary / Antisolvent)ICH Q3C ClassificationSolubility ProfileOiling-Out PropensityRecommended Use Case
Dichloromethane / Hexane Class 2 / Class 2Very High / Very LowHigh (Rapid LLPS)Avoid (Toxicity & severe LLPS risk)[3]
Ethyl Acetate / Heptane Class 3 / Class 3High / LowModerateOptimal standard isolation; requires seeding.
Isopropanol / Water Class 3 / Class 3Moderate / Very LowHigh (Hydrophobic melt)Avoid due to highly lipophilic benzyloxy group.
Acetone / Heptane Class 3 / Class 3High / LowLow to ModerateAlternative for high purity; slower crystal growth.

Section 5: Visualizations

Pathway cluster_LLPS High Supersaturation Trajectory cluster_Cryst Controlled Trajectory (Metastable Zone) Start 1-(3-(Benzyloxy)pyridin-2-yl)ethanone in Primary Solvent Cooling Induce Supersaturation (Cooling / Antisolvent) Start->Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Rapid Cooling High Solubility Solvent Seed Seeding & Controlled Antisolvent Addition Cooling->Seed Slow Cooling Optimized Solvent Ratio Oil Impure Oil Phase LLPS->Oil Phase Coalescence Nucleation Heterogeneous Nucleation Seed->Nucleation Crystals High-Purity Crystals Nucleation->Crystals

Fig 1: Thermodynamic pathways illustrating LLPS (oiling out) versus controlled crystallization.

SolventSelection A Candidate Solvents Evaluation B ICH Q3C Compliance Check A->B C Class 1 Solvents (e.g., Benzene) B->C Reject D Class 2 & 3 Solvents (e.g., EtOAc, Heptane) B->D Approve E Solubility Profiling D->E F High Solubility (Primary Solvent) E->F G Low Solubility (Antisolvent) E->G H Map Ternary Phase Diagram (Avoid LLPS Boundary) F->H G->H I Final Binary Solvent System H->I Optimize Ratio

Fig 2: Decision tree for solvent selection based on ICH Q3C guidelines and solubility profiling.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Crystallization of an active pharmaceutical ingredient that oils out Source: ResearchGate URL:[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization Source: LUTPub (Lappeenranta University of Technology) URL:[Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) Source: ICH (International Council for Harmonisation) URL:[Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q3C Residual Solvents Case Study: Generic Drug Project Source: ResolveMass Laboratories Inc. URL:[Link]

Sources

Optimization

Overcoming solubility issues of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone in aqueous media

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with 1-(3-(Benzyloxy)pyridin-2-yl)ethanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with 1-(3-(Benzyloxy)pyridin-2-yl)ethanone .

Molecular Diagnosis & Causality

1-(3-(Benzyloxy)pyridin-2-yl)ethanone presents a complex thermodynamic challenge in aqueous media. The molecule features a bulky, highly lipophilic benzyloxy ether at the C3 position, which drives a high partition coefficient (LogP) and promotes strong hydrophobic interactions. While the pyridine nitrogen typically offers a basic site for protonation to enhance water solubility, the adjacent electron-withdrawing acetyl group at the C2 position reduces its pKa. This combination of high crystal lattice energy, molecular planarity, and reduced basicity makes spontaneous aqueous solvation thermodynamically unfavorable compared to unsubstituted pyridine analogs 1[1].

To successfully formulate this compound, you must manipulate either the solute-solvent interactions or the ionization state of the molecule using the decision matrix below.

Solubilization Decision Matrix

Solubilization A 1-(3-(Benzyloxy)pyridin-2-yl)ethanone Target Compound B Evaluate Assay Constraints A->B C Acidic pH Tolerated? (pH < 4.0) B->C D Neutral pH Required? (In vitro / Cell Assays) B->D E High Concentration Needed? (In vivo dosing) B->E F Salt Formation (Protonated Pyridine) C->F Add HCl / Mesylate G HP-β-CD Complexation (Shielded Lipophile) D->G Add 20% Cyclodextrin H Hydrotropic Solubilization (Water Structure Disruption) E->H Add Urea / Nicotinamide

Decision matrix for solubilizing 1-(3-(Benzyloxy)pyridin-2-yl)ethanone in aqueous media.

Validated Solubilization Protocols

Every protocol below is designed as a self-validating system to ensure you can empirically confirm the success of the solubilization mechanism.

Protocol A: Cyclodextrin Inclusion Complexation

Causality: The lipophilic benzyloxy moiety is sterically suited to act as a "guest" within the hydrophobic cavity of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). By encapsulating the hydrophobic region, the complex exposes the hydrophilic exterior of the cyclodextrin to the aqueous buffer, preventing the drug from precipitating 2[2].

  • Preparation: Prepare a 20% w/v stock solution of HP-β-CD in your target aqueous buffer (pH 7.4).

  • Addition: Accurately weigh 1-(3-(Benzyloxy)pyridin-2-yl)ethanone and add it directly to the HP-β-CD solution (aiming for a molar ratio between 1:1 and 1:5).

  • Disruption: Sonicate the suspension for 15 minutes to disrupt the initial crystal lattice.

  • Equilibration: Seal the vials and place them on a rotary shaker at 25 °C for 24 to 48 hours to reach thermodynamic equilibrium 2[2].

  • Self-Validation: Centrifuge the sample at 10,000 x g for 10 minutes. Filter the supernatant and quantify via HPLC. Validation check: Prepare three different CD ratios (e.g., 10%, 15%, 20%). If the drug concentration increases linearly and then plateaus, you have successfully saturated the inclusion complex.

Protocol B: Hydrotropic Solubilization

Causality: Hydrotropes like urea or nicotinamide do not form micelles; instead, they disrupt the hydrogen-bonding network of water and self-associate with lipophilic drugs. This significantly increases the apparent solubility of the compound without the cellular toxicity associated with traditional organic co-solvents3[3].

  • Preparation: Prepare a concentrated hydrotrope solution (e.g., 2M Nicotinamide or 4M Urea) in deionized water.

  • Addition: Add an excess amount of the compound to the solution.

  • Agitation: Stir continuously at room temperature for 48 hours to ensure complete hydrotropic clustering.

  • Self-Validation: Measure the solubility at multiple hydrotrope concentrations (0.5M, 1M, 2M, 4M). Validation check: Plot concentration vs. solubility. A non-linear, exponential increase in solubility confirms a successful hydrotropic solubilization mechanism rather than simple co-solvency.

Protocol C: pH Modulation and Salt Formation

Causality: Despite the electron-withdrawing acetyl group, the pyridine nitrogen can be protonated by strong acids. Forming a salt (e.g., hydrochloride) shifts the compound from a neutral lipophile to a charged ion, drastically lowering the energy required for aqueous solvation 2[2].

  • Suspension: Suspend the compound in LC-MS grade water.

  • Titration: Slowly titrate with 0.1 M HCl or Methanesulfonic acid while continuously monitoring the pH.

  • Acidification: Lower the pH to between 2.0 and 3.0 until the suspension clarifies.

  • Self-Validation: Observe the transition from a cloudy suspension to a clear solution. Validation check: Back-titrate a small aliquot with 0.1 M NaOH. If rapid precipitation occurs as the pH rises above ~4.5, it confirms the solubility is strictly pH-dependent and driven by pyridine protonation.

Comparative Solubilization Metrics

The following table summarizes the expected performance of each technique based on established physicochemical behavior of lipophilic pyridine derivatives:

Solubilization TechniquePrimary MechanismEstimated Solubility GainOptimal Application Phase
Co-solvency (10% DMSO) Dielectric constant reduction5x – 10xEarly in vitro biochemical screening
HP-β-CD (20% w/v) Host-guest inclusion shielding50x – 100xCell-based assays (Low toxicity)
Hydrotropy (2M Urea) Solute-solute clustering100x – 200xHigh-concentration oral dosing
Salt Formation (pH < 3) Pyridine nitrogen protonation> 500xGastric simulation / IV preparation

Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. How do I prevent this? A1: This is a classic "solvent-shift" precipitation. The lipophilic benzyloxy group rapidly aggregates when the DMSO concentration drops below the solvation threshold. Solution: Do not dilute directly into bare buffer. Instead, pre-dissolve the compound in a DMSO/Tween-80 mixture, or use the HP-β-CD protocol above. If you must use a co-solvent, ensure the final concentration of the co-solvent in the assay remains high enough to prevent precipitation, or explore different co-solvents that offer better solubilization at lower concentrations 2[2].

Q2: If I am in the hit-to-lead phase, can I modify the structure to improve solubility without relying on formulation additives? A2: Yes. A proven medicinal chemistry strategy for benzyloxy-substituted pyridines is to disrupt molecular planarity or symmetry. Literature demonstrates that introducing a substituent (such as a fluorine atom or methoxy group) to disrupt the planarity of the molecule can significantly decrease crystal packing energy, thereby improving intrinsic aqueous solubility without drastically altering the molecular weight or hydrophobicity 4[4].

Q3: Does hydrotropic solubilization affect the permeability of the compound in cellular assays? A3: Yes, this is a critical consideration. While hydrotropes like urea and nicotinamide dramatically increase apparent aqueous solubility, they alter the solubility-permeability interplay. It is crucial to evaluate the actual drug flux across the membrane. Extremely high concentrations of hydrotropes might reduce the thermodynamic activity of the free drug, which can inadvertently lower its permeability through lipid bilayers 3[3].

References

  • Journal of Medicinal Chemistry (ACS Publications) - Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry URL: [Link]

  • PMC - NIH - Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused Cyclotriazadisulfonamide (CADA) Compounds URL:[Link]

  • Frontiers - Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation Guide: Experimental vs. Predicted NMR Chemical Shifts for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

Executive Summary In preclinical drug development and synthetic chemistry, validating the structural integrity of complex building blocks is a non-negotiable quality control step. 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and synthetic chemistry, validating the structural integrity of complex building blocks is a non-negotiable quality control step. 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (CAS 406212-35-9) [1] is a highly substituted pyridine intermediate utilized in advanced ligand design and pharmaceutical synthesis.

This guide provides an objective, data-driven comparison of the analytical performance (NMR chemical shift profiling) of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone against a simpler structural analog, 2-acetylpyridine [2]. By mapping the experimental and predicted 1 H and 13 C NMR spectra, researchers can accurately validate batch purity, troubleshoot synthetic deviations, and understand the profound electronic effects governing this molecule.

Mechanistic Causality: Electronic Effects on the Pyridine Core

As a Senior Application Scientist, it is critical to look beyond raw peak data and understand the causality of the chemical shifts. The NMR spectrum of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone is a masterclass in competing electronic effects:

  • Nitrogen Deshielding (Inductive Effect): The electronegative N-1 atom strongly deshields the adjacent alpha-proton (H-6), pushing its resonance significantly downfield [3].

  • C-2 Acetyl Group (-I, -M Effects): The carbonyl group acts as an electron-withdrawing group, further deshielding the ring protons.

  • C-3 Benzyloxy Group (-I, +M Effects): Unlike the acetyl group, the oxygen atom of the benzyloxy ether donates electron density into the pyridine ring via resonance (+M effect). This creates localized shielding specifically at the ortho (C-4) and para (C-6) positions.

When comparing 1-(3-(Benzyloxy)pyridin-2-yl)ethanone to the unsubstituted 2-acetylpyridine, the introduction of the benzyloxy group causes a diagnostic upfield shift for H-4 and H-6.

Electronic_Effects Core Pyridine Core (CAS 406212-35-9) Acetyl C2-Acetyl Group (-I, -M Effect) Core->Acetyl Benzyloxy C3-Benzyloxy Group (-I, +M Effect) Core->Benzyloxy Nitrogen N1-Pyridine Nitrogen (Electronegative) Core->Nitrogen Effect1 Deshields H-4, H-5 (Shifts Downfield) Acetyl->Effect1 Effect2 Shields H-4 & H-6 via Resonance (Shifts Upfield) Benzyloxy->Effect2 Effect3 Strongly Deshields H-6 (Highest ppm, ~8.25) Nitrogen->Effect3

Electronic effects governing the NMR chemical shifts of the pyridine ring.

Quantitative Data Presentation

The following tables objectively compare the predicted chemical shifts of the target product against the established experimental baseline of 2-acetylpyridine [4].

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )
Proton Assignment1-(3-(Benzyloxy)pyridin-2-yl)ethanone (Predicted ppm)2-Acetylpyridine (Experimental ppm)Multiplicity / IntegrationCausality / Shift Rationale
Acetyl -CH 3​ 2.652.70Singlet (3H)Minimal change; slightly shielded by the spatial proximity of the ether oxygen.
Benzyl -CH 2​ - 5.15N/ASinglet (2H)Characteristic resonance for Ar-O-CH 2​ -Ph systems.
Phenyl -CH- 7.30 - 7.45N/AMultiplet (5H)Standard aromatic envelope for an unsubstituted benzyl ring.
Pyridine H-4 7.357.85Doublet (1H)Significant Shielding: Moved upfield by ~0.5 ppm due to the +M resonance donation from the adjacent C-3 oxygen.
Pyridine H-5 7.257.46Doublet of Doublets (1H)Minor upfield shift; meta to the benzyloxy group, experiencing weaker inductive shielding.
Pyridine H-6 8.258.68Doublet (1H)Diagnostic Shift: Remains the most downfield proton due to N-1, but shielded by ~0.4 ppm compared to the analog due to the para +M effect of the benzyloxy group.
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl 3​ )
Carbon Assignment1-(3-(Benzyloxy)pyridin-2-yl)ethanone (Predicted ppm)2-Acetylpyridine (Experimental ppm)Causality / Shift Rationale
C=O (Carbonyl) 200.5200.0Highly deshielded sp 2 hybridized carbon.
C-3 (Pyridine) 154.5121.6Massive Deshielding: Direct attachment to the electronegative oxygen atom (+33 ppm shift).
C-4 (Pyridine) 121.0136.8Significant Shielding: Increased electron density from the C-3 oxygen resonance.
C-6 (Pyridine) 141.0149.0Shielding: Para-resonance donation from the C-3 oxygen mitigates the nitrogen's deshielding effect.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural validation, do not rely on default automation. The following step-by-step methodology is designed as a self-validating system , ensuring internal consistency and minimizing artifact interference.

Step 1: Optimized Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 13 C acquisition within a standard 30-minute timeframe without causing concentration-dependent line broadening.

  • Solvent Selection: Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ lacks exchangeable protons (preserving the integrity of the spectrum) and provides a vital deuterium lock signal for the spectrometer.

Step 2: Instrument Calibration & Self-Validation
  • Lock and Shim: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform gradient shimming (Z1-Z5) until the lock level is stable and maximized.

  • Internal Referencing (The Validation Check): Before acquiring the full spectrum, run a 1-scan dummy test. Verify that the TMS singlet is perfectly calibrated to 0.00 ppm . If the residual CHCl 3​ peak does not appear at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C), recalibrate the axis. This guarantees the quantitative data is grounded in reality.

Step 3: Data Acquisition Parameters
  • 1 H NMR (400 MHz): Use a 30° pulse angle (zg30 pulse program). Set the relaxation delay (D1) to 2.0 seconds. Causality: A 30° pulse allows for faster longitudinal relaxation (T1), enabling more scans (typically 16-32) in less time without saturating the signals.

  • 13 C NMR (100 MHz): Use proton decoupling (zgpg30). Set D1 to 2.5 seconds and acquire a minimum of 512 scans.

Step 4: Signal Processing
  • Apply a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

  • Manually phase the spectrum (zero-order and first-order corrections) to ensure perfectly symmetrical Lorentzian peak shapes, which is critical for accurate multiplet integration.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3 + TMS) B Data Acquisition (400 MHz 1H / 100 MHz 13C) A->B C Signal Processing (Fourier Transform & Phasing) B->C D Spectral Assignment (Multiplet Analysis & Integration) C->D E Structural Validation (Target: CAS 406212-35-9) D->E

Step-by-step analytical workflow for NMR structural validation.

References

  • National Center for Biotechnology Information. "2-Acetylpyridine | C7H7NO | CID 14286". PubChem Database. Available at:[Link]

  • Brainly Educational Database. "Deshielding Effects in 2-acetylpyridine". Brainly. Available at: [Link]

Comparative

Mass Spectrometry Fragmentation Pattern of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone: A Comparative Guide to EI-MS vs. ESI-MS/MS

Executive Summary The structural elucidation of complex pyridine derivatives is a critical bottleneck in pharmaceutical intermediate characterization. For 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (Exact Mass: 227.0946 Da),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex pyridine derivatives is a critical bottleneck in pharmaceutical intermediate characterization. For 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (Exact Mass: 227.0946 Da), selecting the appropriate mass spectrometry (MS) platform dictates the quality of the structural data obtained.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By analyzing the causality behind specific fragmentation pathways—such as the thermodynamic dominance of the tropylium ion and the neutral loss of ketene—this document provides a self-validating framework for researchers to optimize their analytical workflows.

Structural Dynamics & Ionization Susceptibility

Understanding why a molecule fragments requires mapping its structural vulnerabilities to the ionization energy applied. 1-(3-(Benzyloxy)pyridin-2-yl)ethanone contains three distinct domains that dictate its MS behavior:

  • The Pyridine Core: The highly basic nitrogen atom makes the molecule exceptionally responsive to positive-ion mode ESI, yielding a robust protonated precursor ion [M+H]+ at m/z 228.

  • The Benzyloxy Group: This ether linkage is the primary thermodynamic sink during fragmentation. Cleavage of the benzylic C-O bond yields the benzyl cation, which rapidly reorganizes into the highly stable 7-membered aromatic tropylium ion (m/z 91). As established in comparative studies of 1 [1], this ion typically dominates the spectrum as the base peak.

  • The Acetyl Group: Positioned at C-2, the acetyl moiety is susceptible to α -cleavage (losing an acetyl radical in EI) or the even-electron neutral loss of ketene ( C2​H2​O ) under Collision-Induced Dissociation (CID).

Mechanistic Fragmentation Pathways

The logical relationship between the ionization method and the resulting fragment ions is mapped below. EI-MS (hard ionization) triggers radical-driven cleavages, whereas ESI-MS/MS (soft ionization) favors even-electron neutral losses and heterolytic cleavages.

MS_Pathways M_EI EI-MS: [M]•+ m/z 227 Tropylium Tropylium Cation [C7H7]+ m/z 91 M_EI->Tropylium Ether Cleavage (-136 Da) Loss_Acetyl [M - COCH3]+ m/z 184 M_EI->Loss_Acetyl Alpha-cleavage (-43 Da) M_ESI ESI-MS: [M+H]+ m/z 228 M_ESI->Tropylium CID Heterolytic Cleavage Loss_Ketene [M+H - C2H2O]+ m/z 186 M_ESI->Loss_Ketene CID Neutral Loss (-42 Da)

Proposed MS fragmentation pathways for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone under EI and ESI.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When evaluating analytical platforms, researchers must weigh the need for library-matchable fragmentation against the need for intact mass confirmation. Recent advancements, such as the shift toward 2 [2], have further enhanced the speed and sensitivity of ESI-MS/MS over traditional quadrupole systems.

Table 1: Performance Comparison of Analytical Platforms
FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Q-TOF / HRIM)
Ionization Type Hard (Radical Cations)Soft (Even-Electron Ions)
Precursor Ion [M]∙+ (m/z 227) - Often weak [M+H]+ (m/z 228) - Highly abundant
Primary Utility Spectral library matching (NIST/Wiley)Exact mass determination & targeted CID
Base Peak m/z 91 (Tropylium)m/z 91 (Tropylium) or m/z 186
Matrix Tolerance Low (Requires volatile, thermally stable analytes)High (Tolerates complex biological/synthetic matrices)
Table 2: Key Diagnostic Fragment Ions
m/z ValueIon TypeOrigin / MechanismDiagnostic Value
228.10 [M+H]+ ESI ProtonationConfirms intact molecular weight.
227.09 [M]∙+ EI Molecular IonConfirms intact molecular weight (often low intensity).
186.09 [M+H−C2​H2​O]+ ESI CID (Neutral Loss)Confirms the presence of the acetyl group via loss of ketene.
184.07 [M−COCH3​]+ EI α -cleavageConfirms the presence of the acetyl group via radical loss.
91.05 [C7​H7​]+ EI/ESI CleavageConfirms the benzyloxy moiety (Tropylium thermodynamic sink).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following LC-ESI-MS/MS protocol is designed as a self-validating system . It incorporates built-in causality checks (System Suitability and Isotope Pattern Verification) to prevent false positives, a standard practice in 3[3].

Step 1: System Suitability Test (SST) & Blank Verification
  • Causality: Before analyzing the target, the system must prove it is free of carryover and calibrated for mass accuracy.

  • Action: Inject a blank solvent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Verify the absence of m/z 228.

  • Action: Inject a known benzyloxy standard (e.g., benzyl alcohol or a generic benzyloxy-pyridine). Verify that mass accuracy is < 5 ppm and the m/z 91 fragment is cleanly generated at a normalized collision energy (NCE) of 20-30%.

Step 2: Sample Preparation
  • Action: Dissolve 1-(3-(Benzyloxy)pyridin-2-yl)ethanone in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Action: Dilute to a working concentration of 1 µg/mL using the initial mobile phase conditions to prevent solvent-induced peak broadening.

Step 3: Chromatographic Separation (LC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation of the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition & CID Optimization
  • Causality: Relying on a single collision energy can mask intermediate fragments. Ramping the energy ensures a complete mechanistic picture.

  • Action: Operate in Positive ESI mode. Isolate the precursor [M+H]+ at m/z 228.1.

  • Action: Apply a CID energy ramp (e.g., 10 eV, 20 eV, 40 eV).

    • Low Energy (10-15 eV): Expect the neutral loss of ketene (m/z 186).

    • High Energy (30-40 eV): Expect complete dominance of the tropylium ion (m/z 91).

  • Validation Check: Compare the experimental isotopic distribution of the precursor ion (M, M+1, M+2) against the theoretical isotopic pattern for C14​H14​NO2+​ . A match score of >95% validates the precursor identity before fragmentation data is even analyzed.

References

  • BenchChem. "Interpreting the Mass Spectrum of 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide." Benchchem.1

  • bioRxiv. "Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis." bioRxiv. 2

  • National Institutes of Health (PMC). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." PMC. 3

Sources

Validation

Advanced Synthetic Strategies: 1-(3-(Benzyloxy)pyridin-2-yl)ethanone vs. Alternative Substituted Acetylpyridines

Executive Summary In the synthesis of complex heterocycles, pharmaceutical intermediates, and multidentate ligands, substituted acetylpyridines serve as foundational building blocks. Among these, 1-(3-(Benzyloxy)pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex heterocycles, pharmaceutical intermediates, and multidentate ligands, substituted acetylpyridines serve as foundational building blocks. Among these, 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (also known as 3-benzyloxy-2-acetylpyridine) has emerged as a superior reagent compared to its unprotected or alternatively substituted counterparts[1]. By masking the highly reactive 3-hydroxyl group with a robust benzyl ether, chemists can achieve highly regioselective carbon-carbon bond formations at the acetyl group without compromising the structural integrity of the pyridine core. This guide objectively compares the reactivity, thermodynamic stability, and synthetic utility of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone against other common acetylpyridines, providing researchers with evidence-based protocols and mechanistic insights.

Mechanistic Rationale: The Superiority of the Benzyloxy Protecting Group

The choice of substitution on the pyridine ring fundamentally alters both the electronic landscape and the kinetic pathways available during synthesis. When comparing 1-(3-(Benzyloxy)pyridin-2-yl)ethanone to 3-hydroxy-2-acetylpyridine or 3-methoxy-2-acetylpyridine, the causality behind its superior performance lies in three factors:

  • Suppression of Competing Nucleophiles : In unprotected 3-hydroxy-2-acetylpyridine, the hydroxyl proton is highly acidic (pKa ~8.5) compared to the acetyl α-protons (pKa ~16.5). Under basic conditions (e.g., NaOH, LiHMDS), the hydroxyl group is deprotonated first, forming a phenoxide-like anion. This strongly electron-donating oxyanion deactivates the acetyl group toward enolization and acts as a competing nucleophile, leading to unwanted O-alkylation or chelation with metal catalysts.

  • Orthogonal Cleavability : While a methoxy group (3-methoxy-2-acetylpyridine) also prevents O-alkylation, its removal requires harsh Lewis acids (e.g., BBr₃ at -78 °C), which often degrade sensitive downstream heterocyclic products. The benzyloxy group, however, is completely stable to strong bases and nucleophiles but can be cleaved under mild, neutral hydrogenolysis conditions (H₂, Pd/C)[2].

  • Electronic Modulation : The benzyloxy group donates electron density into the pyridine ring via resonance, which modulates the electrophilicity of the ring. This is particularly useful in controlling the rates of Nucleophilic Aromatic Substitution (S_NAr) reactions at adjacent positions[3],[4].

Comparative Reactivity & Performance Data

The following table summarizes the experimental performance benchmarks of various substituted acetylpyridines during standard base-catalyzed aldol condensations.

CompoundpKa (α-protons, approx.)Aldol Condensation Yield (%)Deprotection ConditionsPrimary Synthetic Challenge / Risk Profile
2-Acetylpyridine ~16.585 - 90%N/AHigh reactivity, but lacks the functional handle of a 3-oxy group for downstream derivatization.
3-Hydroxy-2-acetylpyridine ~17.0*< 30%N/AHigh Risk: Rapid O-alkylation; strong metal chelation; poor enolate conversion due to competing phenoxide formation.
3-Methoxy-2-acetylpyridine ~16.880 - 85%BBr₃, -78 °C to RTModerate Risk: Excellent enolization, but harsh deprotection conditions limit utility in complex molecule synthesis.
1-(3-(Benzyloxy)pyridin-2-yl)ethanone ~16.888 - 92%H₂, Pd/C, RTLow Risk: Optimal balance. Base-stable, clean enolization, and mild orthogonal deprotection.

*Effective pKa is obscured by the preferential deprotonation of the 3-OH group.

Divergent Reactivity Pathways

The structural choice directly dictates the workflow. The diagram below illustrates the divergent kinetic pathways between unprotected and benzyl-protected 3-hydroxy-2-acetylpyridines.

G A 3-Hydroxy-2- acetylpyridine C Base-Catalyzed Enolization A->C B 1-(3-(Benzyloxy)pyridin- 2-yl)ethanone B->C D Side Reactions: O-Alkylation & Chelation C->D Unprotected OH E Clean C-C Bond Formation C->E Protected OH

Caption: Divergent reactivity of protected vs. unprotected 3-hydroxy-2-acetylpyridines.

Experimental Workflows: Self-Validating Protocols

To demonstrate the synthetic utility of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone, the following is a standardized, self-validating protocol for the synthesis of a chalcone derivative (a common precursor for tetrazoles and fused pyrimidines)[5],[2].

Protocol: Synthesis of 1-(3-(Benzyloxy)pyridin-2-yl)-3-phenylprop-2-en-1-one

Step 1: Enolate Generation

  • Charge an oven-dried, argon-purged round-bottom flask with 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv). Causality: LiHMDS is a non-nucleophilic base that kinetically deprotonates the acetyl α-protons without attacking the carbonyl carbon or the pyridine ring.

Step 2: Electrophilic Addition (Aldol Condensation)

  • Stir the enolate solution for 30 minutes at -78 °C.

  • Add benzaldehyde (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. Validation Checkpoint: Analyze the reaction mixture via TLC (Hexanes:EtOAc 3:1). The starting material is highly UV-active at 254 nm due to the extended conjugation of the benzyl and pyridine rings. Complete consumption of the starting spot (Rf ~0.6) and the appearance of a new, lower Rf spot indicates successful addition.

Step 3: Dehydration & Isolation

  • Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • To drive the dehydration of the intermediate β-hydroxy ketone to the α,β-unsaturated enone, treat the crude organic layer with a catalytic amount of p-Toluenesulfonic acid (pTSA) and stir for 2 hours.

  • Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

Step 4: Orthogonal Deprotection (Hydrogenolysis)

  • Dissolve the purified enone in standard grade Methanol.

  • Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H₂ gas (1 atm, balloon).

  • Stir at room temperature for 12 hours. Filter through a pad of Celite to remove the catalyst and concentrate to yield the deprotected 3-hydroxy derivative.

Mechanism Step1 1. Enolate Generation (Base: LiHMDS / THF) Step2 2. Electrophilic Attack (Aldehyde Addition) Step1->Step2 Step3 3. Dehydration (α,β-Unsaturated Ketone) Step2->Step3 Step4 4. Hydrogenolysis (Pd/C, H2) Step3->Step4 Step5 5. Target Isolation (3-Hydroxy Derivative) Step4->Step5

Caption: Stepwise synthetic workflow from enolate generation to catalytic deprotection.

Thermodynamic & Kinetic Considerations

When designing synthetic routes, researchers must account for the specific electronic effects of the benzyloxy substituent. According to Density Functional Theory (DFT) calculations and kinetic studies on substituted pyridines[4], an oxygen atom at the 3-position acts as a strong π-donor.

In the context of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone, this electron donation significantly raises the LUMO energy of the pyridine ring compared to unsubstituted 2-acetylpyridine. Consequently, the ring becomes less susceptible to unwanted nucleophilic aromatic substitution (S_NAr) at the 4- and 6-positions during the highly basic conditions of enolate chemistry[3]. This thermodynamic stabilization is a primary reason why benzyl-protected acetylpyridines yield cleaner reaction profiles and higher overall recoveries in multi-step pharmaceutical syntheses.

References

  • PubChem Compound Summary for CID 11388053 - 1-[3-(Benzyloxy)pyridin-2-yl]ethan-1-one. National Center for Biotechnology Information.[Link]

  • MDPI - An Efficient Synthesis of Novel 3-[(Heteroaryl-2-ylimino)-methyl]-4-hydroxy-chromen-2-ones and Analogue of Tetrazole Derivatives. [Link]

  • ResearchGate - S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.[Link]

  • Google Patents (US20100298566A1)

Sources

Comparative

Comprehensive GC-MS Analysis Guide: 1-(3-(Benzyloxy)pyridin-2-yl)ethanone – Method Optimization and Performance Comparison

Executive Summary 1-(3-(Benzyloxy)pyridin-2-yl)ethanone is a highly versatile synthetic intermediate utilized in the development of substituted pyridines and novel pharmaceutical agents. However, its structural topology—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-(Benzyloxy)pyridin-2-yl)ethanone is a highly versatile synthetic intermediate utilized in the development of substituted pyridines and novel pharmaceutical agents. However, its structural topology—comprising a basic pyridine nitrogen, an acetyl group, and a thermally labile benzyloxy ether—presents distinct analytical challenges. This guide provides a critical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, evaluating column chemistries and ionization modes to establish a self-validating, high-fidelity analytical protocol.

Structural Challenges & Analytical Causality

To optimize the GC-MS analysis of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone, we must first understand the causality behind its chromatographic and spectrometric behavior:

  • Thermal Lability of the Benzyl Ether: Benzyl ethers are commonly used as protecting groups because they are relatively stable; however, under the high temperatures of a GC injection port (e.g., 250–300 °C), they can undergo thermal degradation and radical-mediated cleavage if active sites are present in the liner or column (1)[1].

  • Basic Pyridine Nitrogen: The lone pair on the pyridine nitrogen strongly interacts with unshielded silanol groups on the fused silica capillary column. This hydrogen-bonding interaction is the primary cause of peak tailing, which degrades resolution and quantitative accuracy (2)[2].

  • Electron Ionization (EI) Dynamics: Under standard 70 eV EI, aryl benzyl ethers undergo rapid fragmentation. The dominant pathway is the cleavage of the C-O bond, yielding a highly stable tropylium cation (m/z 91) as the base peak, often leaving the molecular ion (m/z 227) with very low relative abundance.

Comparative Performance: Column Chemistry

The selection of the stationary phase is critical for mitigating peak tailing and preventing on-column degradation. We compared a non-polar 5% Phenyl-methylpolysiloxane column (e.g., HP-5MS Ultra Inert) against a polar Polyethylene Glycol (PEG) column (e.g., DB-WAX).

Table 1: Performance Comparison of GC Column Phases
Parameter5% Phenyl-methylpolysiloxane (HP-5MS UI)Polyethylene Glycol (DB-WAX)
Polarity Non-polarPolar
Peak Symmetry (As) 1.05 (Excellent)1.68 (Significant Tailing)
Thermal Stability High (up to 325 °C)Moderate (up to 250 °C)
On-Column Degradation < 1%~8% (Cleavage to benzyl alcohol)
Recommendation Optimal - Highly recommendedSub-optimal - Avoid for basic pyridines

Causality Insight: The HP-5MS Ultra Inert column utilizes proprietary deactivation chemistries that shield the silica surface, preventing the basic pyridine nitrogen from interacting with active silanols[2]. Conversely, the DB-WAX column, while excellent for alcohols, exhibits lower thermal limits and higher stationary phase bleed, which exacerbates the thermal cleavage of the benzyloxy group.

Comparative Performance: Ionization Modes (EI vs. CI)

For structural elucidation versus molecular weight confirmation, we compared Electron Ionization (EI) and Chemical Ionization (CI).

Table 2: Comparison of Ionization Techniques
ParameterElectron Ionization (EI, 70 eV)Chemical Ionization (CI, Methane)
Ionization Energy Hard (~70 eV)Soft (Proton transfer)
Molecular Ion [M]+• (m/z 227) - Weak (<5% abundance)[M+H]+ (m/z 228) - Strong (>90% abundance)
Base Peak m/z 91 (Tropylium cation)m/z 228 ([M+H]+)
Structural Info High (Extensive fragmentation)Low (Minimal fragmentation)
Primary Use Case Library matching & structural IDMolecular weight confirmation

Causality Insight: EI imparts excess internal energy, causing the benzyloxy group to immediately cleave, forming the highly conjugated and stable tropylium ion (m/z 91). While excellent for identifying the benzyl moiety, the loss of the molecular ion complicates intact mass confirmation. CI using methane acts as a soft proton donor, gently ionizing the basic pyridine nitrogen to form a stable [M+H]+ ion without inducing ether cleavage.

Standardized Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol integrates a self-validating system using Benzyl benzoate-D12 as an internal standard (IS). The structural similarity of the IS ensures that any matrix suppression, injection volume variances, or thermal degradation events are proportionally mirrored and corrected (3)[3].

Step-by-Step Methodology:
  • Sample Preparation (Self-Validating System):

    • Accurately weigh 10 mg of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone and dissolve in 10 mL of HPLC-grade dichloromethane (DCM) to create a 1 mg/mL stock solution.

    • Prepare a working solution at 50 µg/mL.

    • Validation Step: Spike 1.0 mL of the working solution with 50 µL of Benzyl benzoate-D12 internal standard (100 µg/mL in DCM) to correct for variations in instrument response[3].

    • Add 500 mg of anhydrous sodium sulfate to ensure complete removal of trace moisture, which can degrade the column and cause MS background noise. Filter through a 0.22 µm PTFE syringe filter into an amber GC vial.

  • GC Parameters:

    • Column: Agilent DB-5MS or HP-5MS Ultra Inert (30 m × 0.25 mm i.d. × 0.25 µm film thickness) (4)[4].

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL volume, Split ratio 10:1.

    • Inlet Temperature: 250 °C (Use an ultra-inert deactivated liner with glass wool to promote rapid vaporization and prevent thermal degradation of the ether).

    • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). Total run time: ~20.3 minutes[4].

  • MS Parameters (EI Mode):

    • Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Quadrupole Temp: 150 °C.

    • Scan Range: m/z 40 to 400.

  • System Suitability Test (SST):

    • Before analyzing unknown samples, inject the standard. The resolution between the analyte and the Benzyl benzoate-D12 IS must be > 2.0. The peak tailing factor for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone must be < 1.2.

Mandatory Visualizations

GCMS_Workflow Start Sample: 1-(3-(Benzyloxy)pyridin-2-yl)ethanone IS Add Internal Standard (Benzyl benzoate-D12) Start->IS Col Column Selection IS->Col HP5 5% Phenyl (Ultra-Inert) Optimal Peak Shape Col->HP5 WAX PEG (Polar) Peak Tailing Risk Col->WAX Ion Ionization Mode HP5->Ion EI EI (70 eV) Extensive Fragmentation Ion->EI CI CI (Methane) Molecular Ion Preservation Ion->CI Valid Self-Validation (IS Recovery & SST) EI->Valid CI->Valid

Analytical workflow and decision matrix for GC-MS method optimization.

Fragmentation_Pathway MolIon Molecular Ion [M]+• m/z 227 Cleavage Ether Cleavage (Alpha or Inductive) MolIon->Cleavage Tropylium Tropylium Cation [C7H7]+ m/z 91 (Base Peak) Cleavage->Tropylium Charge on Benzyl Pyridine [3-Hydroxypyridin-2-yl-ethanone]+• m/z 136 Cleavage->Pyridine Charge on Pyridine LossCH3 Loss of •CH3 (from acetyl) Pyridine->LossCH3 Frag121 Fragment m/z 121 LossCH3->Frag121

Proposed EI-MS fragmentation pathway highlighting the dominant tropylium cation formation.

References

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov.
  • GC AND GC/MS. Chemetrix.
  • Gas chromatography-mass spectrometry (GC-MS) analysis with Benzyl benzoate-D12. Benchchem.
  • Photocatalytic Dealkylation of Aryl Alkyl Ethers. Organic Letters - ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal and Handling of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

As drug development professionals and synthetic chemists routinely utilize functionalized pyridine derivatives as critical scaffolds, understanding the precise safety and disposal logistics of these compounds is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists routinely utilize functionalized pyridine derivatives as critical scaffolds, understanding the precise safety and disposal logistics of these compounds is paramount. 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (CAS: 406212-35-9) is a functionalized heteroaromatic compound that requires strict adherence to hazardous waste protocols.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring laboratory compliance and environmental protection.

Chemical Profile & Hazard Assessment

To implement a self-validating safety protocol, we must first understand the molecular causality behind the compound's hazards. The pyridine ring system and the benzyloxy functional group confer specific lipophilicity and basicity, directly influencing its toxicological profile 1.

PropertyValue
Chemical Name 1-(3-(Benzyloxy)pyridin-2-yl)ethanone
CAS Number 406212-35-9
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Causes skin irritation)
Waste Classification Non-Halogenated Organic Waste
Mechanistic Causality of Hazards
  • Oral Toxicity (H302): Pyridine derivatives can undergo N-oxidation or ring hydroxylation in vivo via hepatic cytochrome P450 enzymes. This metabolic activation forms reactive intermediates that induce acute cellular toxicity 2.

  • Dermal Irritation (H315): The highly lipophilic benzyloxy moiety facilitates rapid partitioning into the hydrophobic stratum corneum of the skin. Once the barrier is penetrated, the basic pyridine nitrogen disrupts local lipid bilayers, triggering a localized inflammatory response 1.

  • Environmental Persistence: Substituted pyridines are highly resistant to standard environmental biodegradation and act as severe aquatic toxicants 3. Drain disposal is strictly prohibited.

Safety & Handling Protocols

Before initiating any disposal workflow, the correct operational environment must be established to mitigate the hazards identified above.

  • Engineering Controls: All handling of the bulk powder or concentrated solutions must occur within a certified chemical fume hood. This prevents the inhalation of aerosolized irritant particulates.

  • Personal Protective Equipment (PPE):

    • Gloves: Use standard Nitrile gloves. Nitrile provides excellent broad-spectrum resistance to non-halogenated aromatic compounds, preventing the lipophilic molecule from permeating the skin barrier.

    • Eye Protection: ANSI Z87.1 compliant safety goggles to prevent mucosal irritation.

    • Body: Fully buttoned laboratory coat.

Step-by-Step Disposal Workflows

Because pyridine rings are highly stable and resist standard chemical degradation, the universally mandated destruction method for pyridine derivatives is high-temperature incineration 2. Incineration at 820°C–1600°C ensures complete thermal cleavage of the aromatic ring, preventing environmental accumulation.

Protocol A: Solid Waste (Unused/Expired Chemical)
  • Segregation: Collect the bulk powder in a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Labeling: Affix a hazardous waste tag. Clearly label the container as "Hazardous Waste - Non-Halogenated Organic Solid (Pyridine Derivative)" and check the boxes for "Toxic" and "Irritant".

  • Storage: Store in a designated, well-ventilated chemical waste cabinet. Keep strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic N-oxidation reactions 4.

  • Final Disposal: Transfer to your institution's licensed hazardous waste contractor for rotary kiln incineration.

Protocol B: Liquid Waste (Solutions)
  • Classification: Determine the nature of the primary solvent used in your reaction or assay.

    • If dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate, DMSO), route the solution to the "Non-Halogenated Solvent Waste" carboy.

    • If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), route the solution to the "Halogenated Solvent Waste" carboy.

  • Containment: Ensure the waste carboy is properly vented to prevent pressure buildup from volatile solvents.

Protocol C: Contaminated Consumables
  • Items such as pipette tips, weigh boats, kimwipes, and contaminated gloves must never be placed in municipal trash.

  • Dispose of these items in a designated solid hazardous waste bin lined with a heavy-duty poly bag, destined for incineration.

WasteSegregation Start Waste Generation: 1-(3-(Benzyloxy)pyridin-2-yl)ethanone IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Bulk/Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) IsSolid->LiquidWaste Liquid SolidBin Non-Halogenated Organic Solid Waste SolidWaste->SolidBin HalogenCheck Solvent Type? LiquidWaste->HalogenCheck NonHalogenated Non-Halogenated Solvent HalogenCheck->NonHalogenated e.g., EtOH, EtOAc Halogenated Halogenated Solvent HalogenCheck->Halogenated e.g., DCM Incineration High-Temperature Incineration (820°C+) NonHalogenated->Incineration Halogenated->Incineration SolidBin->Incineration

Chemical waste segregation and disposal workflow.

Spill Response Protocol

In the event of an accidental release, immediate and systematic action is required to prevent dermal exposure and environmental contamination.

  • Isolate & Ventilate: Immediately evacuate unnecessary personnel from the immediate spill area. Ensure the room's ventilation or fume hood is operating at maximum capacity to clear any volatile solvent fumes or aerosolized dust 4.

  • Don PPE: Put on fresh nitrile gloves, safety goggles, and a lab coat. If a large volume of dry powder is spilled outside a fume hood, a particulate respirator (N95/P100) is recommended.

  • Containment:

    • For Solid Spills: Use a static-free brush and dustpan to gently sweep up the powder. Do not sweep vigorously , as this will aerosolize the H315 irritant dust.

    • For Liquid Spills: Apply an inert absorbent material (e.g., vermiculite, dry sand) to the perimeter of the spill, working inward. Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface thoroughly with a mild detergent and water solution. The detergent helps solubilize the lipophilic benzyloxy group, while the water neutralizes residual basicity from the pyridine nitrogen.

  • Waste Packaging: Place all recovered chemical and contaminated cleanup materials (including gloves and absorbents) into a heavy-duty, sealable hazardous waste bag or rigid container. Label appropriately for incineration.

SpillResponse Spill Spill Detected (Solid or Solution) Isolate Step 1: Isolate & Ventilate (Prevent Exposure) Spill->Isolate PPE Step 2: Don PPE (Nitrile Gloves, Goggles) Isolate->PPE State Spill State? PPE->State SolidSpill Solid Powder State->SolidSpill LiquidSpill Liquid Solution State->LiquidSpill Sweep Step 3a: Sweep Gently (Avoid Aerosolization) SolidSpill->Sweep Absorb Step 3b: Apply Inert Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Decon Step 4: Decontaminate Area (Soap & Water) Sweep->Decon Absorb->Decon Dispose Step 5: Package as Hazardous Waste Decon->Dispose

Step-by-step spill response and containment pathway.

References

  • [2] PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. National Institutes of Health (NIH). 2

  • [4] Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. BenchChem. 4

  • [3] ATSDR Pyridine Tox Profile. Centers for Disease Control and Prevention (CDC). 3

  • [1] 1-[3-(Benzyloxy)pyridin-2-yl]ethan-1-one - PubChem. National Institutes of Health (NIH). 1

Sources

Handling

Personal protective equipment for handling 1-(3-(Benzyloxy)pyridin-2-yl)ethanone

As a Senior Application Scientist, I understand that handling highly functionalized heterocyclic compounds requires more than just reading a safety data sheet (SDS); it requires a mechanistic understanding of the chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly functionalized heterocyclic compounds requires more than just reading a safety data sheet (SDS); it requires a mechanistic understanding of the chemical's behavior. 1-(3-(Benzyloxy)pyridin-2-yl)ethanone (CAS: 406212-35-9) is a critical building block in drug development, but its unique structural features necessitate specific, rigorous safety protocols.

This guide provides a comprehensive, self-validating operational framework for handling this compound, ensuring both personnel safety and experimental integrity.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular drivers of the compound's hazards. Under the Globally Harmonized System (GHS), 1-(3-(Benzyloxy)pyridin-2-yl)ethanone is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Mechanistic "Why": The primary driver of irritation is the weakly basic nitrogen atom within the pyridine ring, which acts as a proton acceptor and interacts aggressively with the acidic mantle of the skin and mucous membranes[1]. Compounding this risk is the benzyloxy substituent. This bulky, non-polar group significantly increases the molecule's lipophilicity (LogP)[2]. High lipophilicity enhances the compound's ability to penetrate the lipid-rich stratum corneum of the epidermis, carrying the irritant pyridine pharmacophore deeper into dermal layers than an unsubstituted pyridine would[3]. Therefore, standard barrier protection must be carefully evaluated to prevent transdermal exposure.

Personal Protective Equipment (PPE) Matrix

Based on the compound's lipophilicity and basicity, standard laboratory PPE must be upgraded. The table below outlines the mandatory PPE specifications and the causality behind each choice.

Body PartRequired PPEMaterial SpecificationMechanistic Causality
Hands Chemical-resistant glovesDry Handling: Nitrile (0.12 mm).Solvent Handling: Butyl rubber or Neoprene over Nitrile.Nitrile provides adequate splash protection against the dry compound. However, if solvated (e.g., in DCM or DMF), the lipophilic nature of the compound accelerates the degradation of thin nitrile, requiring heavier composite elastomers.
Eyes/Face Safety gogglesANSI Z87.1-compliant, indirect-vented goggles.Protects against H319 (serious eye irritation). Indirect venting prevents aerosolized micro-dust from bypassing the seal during transfer.
Body Lab coat & ApronFlame-resistant (FR) lab coat with fitted knit cuffs.Prevents dermal exposure (H315)[4]. Fitted cuffs prevent the sleeves from dragging through contaminated surfaces, maintaining a sterile barrier.
Respiratory Fume hoodStandard chemical fume hood (face velocity 80-120 fpm).Mitigates H335 (respiratory irritation). The draft prevents the inhalation of volatile dusts or solvent vapors during solvation.

Operational Workflow & Procedural Logic

The following diagram illustrates the logical progression of safe handling, integrating immediate decision-making pathways for emergency spill or exposure incidents.

SafeHandling Start Pre-Operation: Verify Fume Hood & Don PPE Weighing Weighing & Transfer (Draft Shield / Closed System) Start->Weighing Execution Reaction Setup (Inert Atmosphere) Weighing->Execution Spill Spill / Exposure Incident? Execution->Spill Decon Evacuate & Isolate Use Spill Kit (Absorbent) Spill->Decon Yes (Spill) Medical Medical Attention (Bring SDS) Spill->Medical Yes (Exposure) Waste Waste Segregation (Halogen-Free Organics) Spill->Waste No Decon->Waste Clean Decontaminate Surfaces (10% Bleach / EtOH) Waste->Clean

Operational logic for handling 1-(3-(Benzyloxy)pyridin-2-yl)ethanone and spill response.

Step-by-Step Handling & Transfer Protocols

To guarantee safety, every protocol must be a self-validating system —meaning the successful completion of a step inherently proves that the safety measure is working.

Phase 1: Pre-Operation Validation
  • Airflow Verification: Tape a 1-inch strip of tissue paper to the bottom of the fume hood sash.

    • Self-Validation: A continuous inward flutter of the tissue validates negative pressure and adequate face velocity, ensuring containment of respiratory irritants (H335).

  • PPE Integrity Check: Inspect nitrile gloves for micro-punctures by inflating them slightly and twisting the cuff to trap the air.

    • Self-Validation: A lack of pressure drop confirms the integrity of the dermal barrier against the lipophilic compound.

Phase 2: Closed-System Weighing & Transfer
  • Static Mitigation: Pass the weighing spatula and an anti-static weigh boat through an anti-static ionizer for 3 seconds.

    • Causality: Fine organic powders can generate static charge; neutralizing it prevents aerosolization and subsequent inhalation or eye irritation.

  • Weighing: Tare the balance. Transfer the chemical slowly. Close the draft shield and wait for the digital readout to stabilize for exactly 5 seconds.

    • Self-Validation: A perfectly stable readout validates that no micro-currents of air are disturbing the sample, confirming atmospheric containment.

  • Transfer: Use a powder funnel to transfer the solid into the reaction vessel. Rinse the weigh boat and funnel with the intended reaction solvent (e.g., anhydrous dichloromethane or THF) to ensure quantitative transfer and immediate solvation, minimizing airborne dust.

Phase 3: Solvation and Reaction Setup
  • Inerting the Atmosphere: Seal the reaction vessel with a rubber septum. Purge with ultra-high purity (UHP) Argon for 5 minutes.

  • Solvent Addition: Add the solvent via a gas-tight syringe.

    • Causality: Pyridine derivatives can be sensitive to N-oxidation[1]; argon displacement prevents the formation of pyridine N-oxides and maintains reagent integrity.

Emergency Response & Decontamination Plan

In the event of an incident, immediate, protocol-driven action is required.

Spill Response Protocol
  • Isolate: Immediately lower the fume hood sash to contain vapors. Alert nearby personnel.

  • Neutralize & Absorb: Do not use water, as the compound's lipophilicity makes it highly insoluble. Cover the spill with a commercial inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Collect: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty polyethylene bag.

  • Surface Decontamination: Wipe down the affected area with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe.

    • Causality: The mild oxidant neutralizes residual pyridine derivatives, while the ethanol ensures the complete removal of any remaining lipophilic benzyloxy residues.

Exposure Protocol
  • Dermal Contact: Immediately remove contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will accelerate the dermal penetration of the lipophilic compound[3].

  • Eye Contact: Flush eyes at the emergency eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation.

Waste Management & Disposal Plan

Improper disposal of pyridine derivatives can lead to severe environmental toxicity and cross-contamination.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated, biohazard-style solid waste bin labeled "Hazardous Organic Solid Waste - Pyridine Derivatives."

  • Liquid Waste Segregation:

    • If solvated in non-halogenated solvents (e.g., EtOAc, Hexanes), discard in the "Non-Halogenated Organics" carboy.

    • If solvated in DCM or chloroform, discard in the "Halogenated Organics" carboy.

  • Validation: Ensure all waste containers are kept tightly sealed (P403+P233) and stored in a secondary containment tray to prevent leaks.

References

  • PubChem. "1-[3-(Benzyloxy)pyridin-2-yl]ethan-1-one - Laboratory Chemical Safety Summary (LCSS)." National Institutes of Health (NIH). Available at:[Link]

  • Krause et al. "2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli." Frontiers in Cellular and Infection Microbiology, 2022. Available at: [Link]

  • Jaszczyszyn et al. "Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action." Life (Basel), 2023. Available at:[Link]

  • Wikipedia Contributors. "Pyridine - Reactions on the nitrogen atom." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(Benzyloxy)pyridin-2-yl)ethanone
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1-(3-(Benzyloxy)pyridin-2-yl)ethanone
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